3-Propylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-81-4 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Propylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-propylaniline, a valuable building block in organic synthesis and drug discovery. The document details its chemical and physical properties, safety and handling information, and a detailed synthesis protocol. While this compound serves as a versatile intermediate, its direct involvement in specific, well-defined signaling pathways is not extensively documented in publicly available literature. However, this guide explores the broader context of aniline derivatives in medicinal chemistry to provide a framework for its potential applications in drug development.
Chemical and Physical Properties
This compound, also known as 3-propylbenzenamine, is an aromatic amine with the chemical formula C₉H₁₃N. Its primary CAS number is 2524-81-4 .[1][2][3][4] Another CAS number, 197732-79-9, is also associated with this compound, though less frequently cited. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2524-81-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N | [1][2][4][5] |
| Molecular Weight | 135.21 g/mol | [1][2][3][4] |
| Appearance | Pale-yellow to yellow-brown liquid | [1] |
| Boiling Point | 78-80 °C @ 1 mmHg | [2] |
| Density | 0.958 g/cm³ (predicted) | [6] |
| pKa | 4.90 (predicted) | [6] |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone; limited solubility in water. | [6] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[7]
Synthesis of this compound
A common and logical synthetic route to this compound starting from benzene involves a four-step process:
-
Friedel-Crafts Acylation: Acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.
-
Clemmensen Reduction: Reduction of the keto group of propiophenone to a methylene group, yielding propylbenzene.
-
Nitration: Introduction of a nitro group onto the propylbenzene ring, primarily at the para and ortho positions. The meta isomer is a minor product.
-
Reduction of the Nitro Group: Reduction of the nitro group of 3-propylnitrobenzene (after separation from other isomers) to an amino group to yield this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
Materials: Benzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with anhydrous aluminum chloride and benzene.
-
Cool the mixture in an ice bath.
-
Add propanoyl chloride dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to complete the reaction.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Purify the resulting propiophenone by distillation under reduced pressure.
-
Step 2: Clemmensen Reduction of Propiophenone to Propylbenzene
-
Materials: Propiophenone, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl).
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride.
-
In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and propiophenone.
-
Heat the mixture under reflux. Additional portions of hydrochloric acid may be added during the reaction.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous calcium chloride.
-
Purify the propylbenzene by distillation.
-
Step 3: Nitration of Propylbenzene to 3-Propylnitrobenzene
-
Materials: Propylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low with an ice bath.
-
Add propylbenzene dropwise to the nitrating mixture with vigorous stirring, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitropropylbenzene isomers.
-
Separate the organic layer and wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any remaining acid.
-
Separate the isomers (ortho, meta, and para) using fractional distillation or chromatography. The meta isomer is the desired precursor for the final step.
-
Step 4: Reduction of 3-Propylnitrobenzene to this compound
-
Materials: 3-Propylnitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst).
-
Procedure (using Iron and HCl):
-
In a round-bottom flask, place 3-propylnitrobenzene and iron powder.
-
Add a small amount of dilute hydrochloric acid to initiate the reaction.
-
Heat the mixture under reflux with stirring.
-
After the reaction is complete, make the solution basic with sodium hydroxide to precipitate iron salts and liberate the free aniline.
-
Extract the this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous potassium carbonate and remove the solvent by rotary evaporation.
-
Purify the this compound by distillation under reduced pressure.
-
-
Procedure (using Catalytic Hydrogenation):
-
Dissolve 3-propylnitrobenzene in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus at a specified pressure and temperature.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain this compound. Further purification can be done by distillation.
-
Role in Drug Development and Signaling Pathways
While this compound is a commercially available chemical intermediate, specific studies detailing its direct role in modulating well-defined signaling pathways or its inclusion as a core scaffold in marketed drugs are not readily found in the scientific literature. However, the broader class of aniline derivatives is of significant importance in medicinal chemistry.
Aniline and its substituted analogs are key pharmacophores found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The amino group and the aromatic ring provide a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Potential Applications as a Pharmaceutical Intermediate:
This compound can serve as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The propyl group can influence the lipophilicity and steric interactions of a final drug candidate, potentially affecting its binding to biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.
The diagram above illustrates a general workflow where this compound could be utilized as a starting material for generating a library of derivatives. These derivatives would then undergo high-throughput screening against various biological targets to identify "hit" compounds. Subsequent lead optimization through structure-activity relationship (SAR) studies could then lead to the development of a preclinical drug candidate.
Hypothetical Signaling Pathway Involvement:
Given the structural similarities of aniline derivatives to known kinase inhibitors and other receptor ligands, it is plausible that derivatives of this compound could be designed to interact with various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For example, the aniline core is present in several tyrosine kinase inhibitors that target signaling pathways involved in cell proliferation and survival.
This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK). By binding to the kinase domain of the receptor, it could block downstream signaling pathways that are often dysregulated in cancer, thereby inhibiting cell proliferation and survival.
Conclusion
This compound is a valuable chemical compound with well-defined properties and established synthetic routes. Its primary role in the context of drug development is as a versatile intermediate for the synthesis of more complex molecules. While direct evidence of its involvement in specific signaling pathways is limited, the broader importance of the aniline scaffold in medicinal chemistry suggests that this compound and its derivatives hold potential for the discovery of novel therapeutic agents. This guide provides the foundational technical information necessary for researchers and scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2524-81-4 | 3730-1-74 | 3-n-Propylaniline | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 2524-81-4 | Benchchem [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Propylaniline (CAS No: 2524-81-4).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical characteristics, its chemical reactivity, and provides detailed experimental protocols for its synthesis, purification, and characterization.
Introduction
This compound, also known as 3-propylbenzenamine, is an aromatic organic compound belonging to the aniline family.[2] It is characterized by a propyl group attached to the third position of the aniline ring.[2] This structural feature influences its chemical and physical properties, making it a compound of interest in various research and industrial applications, including its use as an intermediate in the synthesis of dyes, pigments, and other organic compounds.[2] Like other aniline derivatives, it is a weak base and can darken upon exposure to air and light due to oxidation.[2][3][4] Understanding its fundamental properties is crucial for its effective application in synthesis and materials science.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Clear to slightly yellow liquid | [2] |
| Odor | Aromatic | [2] |
| Boiling Point | 230 °C | [2] |
| 78-80 °C @ 1 mmHg | ||
| Density | 0.958 ± 0.06 g/cm³ | [2] |
| pKa | 4.90 ± 0.10 | [2] |
| Solubility | Limited solubility in water; Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone | [2] |
Table 2: Identifiers and Spectral Data
| Identifier/Data | Value | Source(s) |
| CAS Number | 2524-81-4 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC1=CC(=CC=C1)N | [1] |
| InChI | InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | [1] |
| InChIKey | IPWGAPCYYMTTLT-UHFFFAOYSA-N | [1] |
Chemical Reactivity
As a derivative of aniline, this compound exhibits reactivity characteristic of aromatic amines. The amino group (-NH₂) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). However, the propyl group at the meta position can sterically hinder substitution at the 2- and 4-positions to some extent.
Key reactions include:
-
Electrophilic Aromatic Substitution: this compound is highly reactive towards electrophiles. Reactions such as halogenation, nitration, and sulfonation will readily occur. Due to the high reactivity, polysubstitution can be a challenge to control.
-
Diazotization: The primary amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.
-
Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form the corresponding amide. This is often done to moderate the activating effect of the amino group and prevent side reactions during electrophilic aromatic substitution.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[4][5] This is why the compound may darken upon exposure to air and light.[2][4][5]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from nitrobenzene: Friedel-Crafts acylation followed by a reduction of both the nitro and keto groups.
Step 1: Friedel-Crafts Acylation of Nitrobenzene
-
Materials: Nitrobenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add propanoyl chloride to the stirred suspension.
-
After the addition is complete, add nitrobenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition of nitrobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-nitrophenyl)propan-1-one.
-
Step 2: Wolff-Kishner Reduction of 1-(3-Nitrophenyl)propan-1-one
-
Materials: 1-(3-nitrophenyl)propan-1-one, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.
-
Procedure:
-
Place the crude 1-(3-nitrophenyl)propan-1-one, diethylene glycol, hydrazine hydrate, and potassium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 100-120 °C for 1-2 hours. During this time, the hydrazone will form.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.[6]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification
-
Method: The crude this compound can be purified by vacuum distillation or column chromatography.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound.
-
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][7] Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃):
-
A triplet corresponding to the methyl (-CH₃) protons of the propyl group.
-
A sextet corresponding to the methylene (-CH₂-) protons adjacent to the methyl group.
-
A triplet corresponding to the methylene (-CH₂-) protons attached to the benzene ring.
-
A broad singlet for the amine (-NH₂) protons.
-
Signals in the aromatic region corresponding to the four protons on the benzene ring.
-
-
Expected ¹³C NMR Signals (in CDCl₃): Signals corresponding to the nine distinct carbon atoms in the molecule.
-
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Protocol:
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained directly using a neat sample. Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover with a second plate to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.[8][9][10][11]
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching of the aliphatic propyl group just below 3000 cm⁻¹.
-
N-H bending (scissoring) around 1600 cm⁻¹.
-
C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-N stretching in the 1250-1350 cm⁻¹ region.
-
Out-of-plane C-H bending bands in the 675-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
-
-
4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 70 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.[1]
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The GC chromatogram will indicate the purity of the sample. The mass spectrum of the main peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (135.21 g/mol ). The fragmentation pattern can also be analyzed to further confirm the structure.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood.[12] It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12][13] Store in a cool, dry, dark place in a tightly sealed container.[2]
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, along with the comprehensive experimental protocols for synthesis, purification, and characterization, offer a valuable resource for scientists and researchers. The included diagrams for the synthetic pathway and analytical workflow provide a clear visual representation of these processes. Adherence to the outlined safety precautions is essential when handling this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to 3-Propylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylaniline, with the IUPAC name This compound , is an aromatic amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a propyl group at the meta position of the aniline ring, imparts specific physicochemical properties that make it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for the scientific community.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. The compound is a clear to slightly yellow liquid at room temperature and exhibits solubility in various organic solvents, with limited solubility in water.[2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-propylbenzenamine, m-propylaniline | [1][3] |
| CAS Number | 2524-81-4 | [3][4] |
| Molecular Formula | C₉H₁₃N | [1][3][4] |
| Molecular Weight | 135.21 g/mol | [1][3][4] |
| Appearance | Clear to slightly yellow liquid | [2] |
| Boiling Point | 230 °C (at 760 mmHg) | [2] |
| 78-80 °C (at 1 mmHg) | [4] | |
| Density | 0.958 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the propyl group, and the amine protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The propyl group will exhibit a triplet for the methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the aromatic ring (Ar-CH₂). The amine (NH₂) protons will appear as a broad singlet.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. There will be six signals for the aromatic carbons and three signals for the propyl group carbons. The chemical shifts will be influenced by the electron-donating amino group and the alkyl substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretching: A band in the 1250-1350 cm⁻¹ region.
-
N-H bending: A broad absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z of 135. The fragmentation pattern will likely involve the loss of alkyl fragments from the propyl group and other characteristic cleavages of the aniline structure. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of an ethyl radical to form a stable ion at m/z 106.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 3-nitropropylbenzene. This transformation can be achieved through catalytic hydrogenation.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitropropylbenzene
Materials:
-
3-Nitropropylbenzene
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitropropylbenzene in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C or PtO₂ to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or column chromatography.
Key Reactions of this compound
As a primary aromatic amine, this compound undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.
Diazotization
This compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt is a key intermediate for numerous transformations, including the Sandmeyer and Schiemann reactions.
Caption: Diazotization of this compound and subsequent reactions.
Experimental Protocol: Diazotization of this compound
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice bath
Procedure:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture for a short period after the addition is complete.
-
The resulting solution of the 3-propylbenzenediazonium salt is typically used immediately in subsequent reactions without isolation.
Electrophilic Aromatic Substitution: Bromination
The amino group of this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. Direct bromination of aniline typically leads to polysubstitution. To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an amide, followed by bromination and subsequent hydrolysis of the amide.
Caption: Workflow for the controlled monobromination of this compound.
Experimental Protocol: Monobromination of this compound (via Acetylation)
Part 1: Acetylation
-
React this compound with acetic anhydride, often in the presence of a base like pyridine or sodium acetate, to form N-(3-propylphenyl)acetamide.
-
Isolate and purify the acetanilide derivative.
Part 2: Bromination
-
Dissolve the N-(3-propylphenyl)acetamide in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the brominated product.
-
Isolate the product by filtration.
Part 3: Hydrolysis
-
Heat the brominated acetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.
-
Neutralize the reaction mixture and extract the brominated this compound.
-
Purify the final product by distillation or chromatography.
Conclusion
This compound is a key aromatic intermediate with a well-defined set of physicochemical and spectroscopic properties. Its synthesis via the reduction of 3-nitropropylbenzene and its reactivity in fundamental organic reactions like diazotization and electrophilic substitution make it a versatile tool for chemists in research and industry. The detailed protocols and data presented in this guide are intended to support the effective utilization of this compound in the development of novel molecules and materials.
References
- 1. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 3. echemi.com [echemi.com]
- 4. 2524-81-4 | 3730-1-74 | 3-n-Propylaniline | SynQuest Laboratories [synquestlabs.com]
- 5. Diazotisation [organic-chemistry.org]
3-Propylaniline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for 3-propylaniline and related compounds. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting with appropriate safety measures in place.
Introduction
This compound is an aromatic amine that serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty materials. As with all aniline derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling precautions, and relevant experimental methodologies for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data from safety data sheets and information on analogous compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2524-81-4 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Boiling Point | 78-80 °C @ 1 mmHg | |
| Flash Point | 85 °C / 185 °F | [2] |
Table 2: Acute Toxicity Data for Structurally Related Anilines
| Compound | Route | Species | LD50/LC50 | Source |
| N-Isopropylaniline | Oral | Rat | 560 mg/kg | [3][4] |
| Dermal | Rabbit | 3550 mg/kg | [4] | |
| Inhalation | Rat | 1100 mg/m³ (4h) | [4] | |
| 3-Chloroaniline | Oral | Rat | 690 mg/kg | [5] |
| Dermal | - | 300 mg/kg | [5] | |
| Inhalation | - | 3 mg/L (4h) | [5] | |
| 3-Ethylaniline | Oral | - | 500 mg/kg | [6] |
| Dermal | - | 1100 mg/kg | [6] | |
| Inhalation | - | 11 mg/L (4h) | [6] | |
| Aniline Hydrochloride | Oral | Rat | 840 mg/kg | [7] |
| Oral | Mouse | 841 mg/kg | [7] |
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of a chemical like this compound involves a tiered approach, starting with in vitro assays to minimize animal testing. The following are detailed methodologies for key toxicological endpoints based on internationally recognized guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.
-
Principle: A single sex (typically female rats) is used in a stepwise procedure with 3 animals per step. The outcome of each step (mortality or survival) determines the next dose level (higher or lower). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure:
-
Select healthy, young adult rats of a single sex.
-
Fast the animals overnight prior to dosing.
-
Administer the selected starting dose of this compound to one group of 3 animals by oral gavage.
-
Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.
-
Record body weight changes.
-
The next step is determined by the number of animals that died or were moribund within a specified timeframe.
-
The procedure is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose.
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation is identified by the resulting cell viability, which is measured using the MTT assay.
-
Procedure:
-
Culture the RhE tissues to the appropriate stage of differentiation.
-
Apply a small amount (e.g., 25 µL for liquids or 25 mg for solids) of this compound to the surface of the tissue.
-
Expose the tissue to the test chemical for a defined period (e.g., 15-60 minutes).
-
After exposure, thoroughly rinse the tissue to remove the chemical.
-
Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).
-
Assess cell viability by incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT into a blue formazan salt.
-
Extract the formazan and measure its absorbance spectrophotometrically.
-
-
Endpoint: A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This in vitro test is used to identify chemicals that can cause serious eye damage.
-
Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is determined by the reduction in cell viability after exposure to the test chemical.
-
Procedure:
-
Culture the RhCE tissues.
-
Apply the test substance to the apical surface of the tissue.
-
Expose the tissue for a specified duration.
-
Rinse the tissue to remove the test substance.
-
Incubate for a post-exposure period.
-
Determine cell viability using the MTT assay.
-
-
Endpoint: The substance is classified based on the reduction in tissue viability compared to the negative control.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes for its synthesis. The test chemical is assessed for its ability to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Procedure:
-
Prepare cultures of the tester strains.
-
The test can be performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
In the plate incorporation method, the tester strain, the test substance at various concentrations, and (if used) the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies.
-
-
Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.
Visualizations
Experimental Workflow for Safety Assessment
Caption: A tiered experimental workflow for the safety assessment of a chemical.
Generalized Signaling Pathway for Aniline-Induced Toxicity
Caption: Generalized signaling pathway for aniline-induced cellular toxicity.
Safety and Handling Precautions
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Wear a lab coat or other protective clothing.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[8]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.[8]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[8]
-
Protect from direct sunlight as the substance may be light-sensitive.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: Combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release
-
Personal Precautions: Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable, closed container for disposal.[2]
Disposal Considerations
-
Dispose of this material and its container as hazardous waste.
-
Disposal must be in accordance with all applicable federal, state, and local regulations. Do not dispose of it into the environment.
This technical guide provides a framework for the safe handling and assessment of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the most current safety data sheets before working with this chemical.
References
- 1. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. cpachem.com [cpachem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 3-Propylaniline
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Propylaniline, a substituted aniline with the CAS number 2524-81-4, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its chemical structure, featuring a propyl group on the aniline ring, imparts specific solubility and reactivity characteristics that make it a versatile intermediate for creating a diverse range of target molecules. This guide provides a comprehensive overview of commercial suppliers, key technical data, and representative experimental protocols involving this compound.
Commercial Availability and Physical Properties
This compound is available from a variety of chemical suppliers, typically at purities of 95% or higher. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity information.
Table 1: Commercial Suppliers of this compound
| Supplier | Reported Purity/Grades |
| Sigma-Aldrich | 95% |
| Molport | 95% |
| Echemi | Industrial Grade |
| LookChem | 99% |
| Molbase | 96%, 98% |
| SynQuest Laboratories | Inquire for details |
| BenchChem | Inquire for details |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2524-81-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |
| Appearance | Pale-yellow to yellow-brown liquid | --INVALID-LINK-- |
| Boiling Point | 230-232 °C | --INVALID-LINK-- |
| Density | 0.958 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and acetone. Sparingly soluble in water. | General chemical knowledge |
Experimental Protocols
The following are representative experimental protocols illustrating the use of this compound in common organic transformations. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.
Synthesis of an Azo Dye: N-(3-propylphenyl)-4-hydroxy-1-naphthalenamine
Azo dyes are a significant class of colored compounds with wide-ranging applications. The synthesis involves a diazotization reaction of the primary amine followed by coupling with an activated aromatic compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound (1.35 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL). Maintain the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-Naphthol (1.44 g, 10 mmol) in an aqueous solution of sodium hydroxide (0.4 g, 10 mmol) in water (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline 2-Naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified N-(3-propylphenyl)-4-hydroxy-1-naphthalenamine.
-
Synthesis of N-(3-propylphenyl)acetamide
Amide formation is a fundamental reaction in organic and medicinal chemistry. This protocol describes the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.35 g, 10 mmol) and a slight excess of a base like pyridine (0.87 g, 11 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add acetyl chloride (0.83 g, 10.5 mmol) to the stirred solution. An exothermic reaction may occur, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-(3-propylphenyl)acetamide can be further purified by recrystallization or column chromatography.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical relationship relevant to the chemistry of this compound.
Caption: Experimental workflow for the synthesis of an azo dye from this compound.
Caption: Common reaction pathways for this compound.
Basic reaction mechanisms involving 3-Propylaniline
An In-depth Technical Guide to the Basic Reaction Mechanisms of 3-Propylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic amine whose reactivity is governed by the interplay of its two substituents: the strongly activating amino group and the weakly activating propyl group. This guide provides a detailed exploration of the core reaction mechanisms involving this compound, including electrophilic aromatic substitution and diazotization. For each reaction, this document outlines the underlying mechanism, provides detailed experimental protocols derived from established procedures for aniline, and presents quantitative data in tabular format. All reaction pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.
Introduction: Reactivity and Directing Effects
The chemical behavior of this compound in electrophilic aromatic substitution is dictated by the electronic effects of its two substituents on the benzene ring.
-
Amino Group (-NH₂): The amino group is a powerful activating group.[1][2] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6 relative to the amino group).[3][4] This makes the ring highly susceptible to attack by electrophiles.
-
Propyl Group (-CH₂CH₂CH₃): The propyl group is a weak activating group that donates electron density through an inductive effect.[3] Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.
The combined influence of these groups determines the regioselectivity of substitution reactions. The amino group's strong resonance effect is the dominant directing influence. Therefore, electrophilic attack will overwhelmingly occur at the positions ortho and para to the -NH₂ group. Given the substitution pattern of this compound, the primary sites for reaction are positions 2, 4, and 6.
Nitration
Direct nitration of anilines using a mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic and oxidizing conditions can lead to oxidation of the aniline, and protonation of the basic amino group to form an anilinium ion (-NH₃⁺).[5][6][7] The anilinium ion is a deactivating, meta-directing group, resulting in a mixture of ortho, para, and meta isomers.[1][8]
To achieve selective para-nitration, the reactivity of the amino group is moderated by acetylation, which forms an amide. The resulting N-(3-propylphenyl)acetamide is still an ortho, para-director but is less susceptible to oxidation and protonation. The acetyl group can be removed by hydrolysis after nitration.[9][10]
Experimental Protocol: Synthesis of 4-Nitro-3-propylaniline
Part 1: Acetylation of this compound
-
In a 250 mL flask, dissolve 10.0 g of this compound in 50 mL of water and 7.0 mL of concentrated hydrochloric acid.
-
Prepare a solution of 10.5 g of sodium acetate in 30 mL of water.
-
Measure 12.0 mL of acetic anhydride.
-
To the this compound hydrochloride solution, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution.
-
Stir the mixture and cool in an ice bath to precipitate the N-(3-propylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Part 2: Nitration of N-(3-propylphenyl)acetamide
-
To a flask maintained in an ice-salt bath (0-5 °C), slowly add 10.0 g of the dried N-(3-propylphenyl)acetamide to 25 mL of concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for one hour in the ice bath.
-
Pour the reaction mixture onto 200 g of crushed ice. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Part 3: Hydrolysis to 4-Nitro-3-propylaniline
-
Reflux the dried nitro-acetamide product with 50 mL of 70% sulfuric acid for 30-45 minutes.
-
Cool the solution and pour it into 200 mL of cold water.
-
Neutralize the solution by carefully adding aqueous sodium hydroxide to precipitate the 4-nitro-3-propylaniline.
-
Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol/water.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| N-(3-propylphenyl)acetamide | C₁₁H₁₅NO | 177.24 | >90% | White crystalline solid |
| 4-Nitro-N-(3-propylphenyl)acetamide | C₁₁H₁₄N₂O₃ | 222.24 | ~70-80% | Yellow crystalline solid |
| 4-Nitro-3-propylaniline | C₉H₁₂N₂O₂ | 180.20 | >85% | Yellow to orange solid |
Halogenation
Due to the strong activating nature of the amino group, direct halogenation of anilines with aqueous bromine typically leads to polysubstitution.[2][11] For this compound, reaction with bromine water is expected to yield 2,4,6-tribromo-3-propylaniline. To achieve controlled monohalogenation, the amino group must first be protected by acetylation to reduce its activating influence.[10] Bromination of the resulting N-(3-propylphenyl)acetamide will yield primarily the para-substituted product, 4-bromo-N-(3-propylphenyl)acetamide.
Experimental Protocol: Synthesis of 4-Bromo-3-propylaniline
-
Prepare N-(3-propylphenyl)acetamide as described in the nitration protocol (Part 1).
-
Dissolve 10.0 g of N-(3-propylphenyl)acetamide in 40 mL of glacial acetic acid in a 250 mL flask.
-
In a separate container, prepare a solution of 9.0 g (or 2.9 mL) of bromine in 20 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred acetamide solution at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes. The orange color should fade.
-
Pour the reaction mixture into 400 mL of cold water. The bromo-acetamide will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a cold, dilute sodium bisulfite solution to remove any excess bromine. Wash again with water.
-
Hydrolyze the resulting 4-bromo-N-(3-propylphenyl)acetamide using the procedure from the nitration protocol (Part 3) to obtain 4-bromo-3-propylaniline.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 2,4,6-Tribromo-3-propylaniline | C₉H₁₀Br₃N | 411.90 | >95% | White/off-white precipitate |
| 4-Bromo-3-propylaniline | C₉H₁₂BrN | 214.10 | ~80-90% | Solid or oil |
Sulfonation
Heating aniline with concentrated sulfuric acid results in the formation of anilinium hydrogen sulfate, which upon further heating, rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid.[5][10] This product exists as a zwitterion. The same reaction is expected for this compound, yielding 4-amino-2-propylbenzenesulfonic acid as the major product.
Experimental Protocol: Synthesis of 4-Amino-2-propylbenzenesulfonic acid
-
In a 100 mL flask, carefully add 10 mL of concentrated sulfuric acid to 10.0 g of this compound with cooling.
-
Heat the resulting mixture in an oil bath at 180-200 °C for 4-5 hours.
-
Cool the reaction mixture. The product, being a solid, may cause the mixture to solidify.
-
Pour the cooled mixture into 100 mL of cold water and stir. The sulfonic acid product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize from hot water to purify the product.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 4-Amino-2-propylbenzenesulfonic acid | C₉H₁₃NO₃S | 215.27 | ~60-70% | White/gray crystalline solid |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally unsuccessful with anilines.[11][12] The amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[10] This complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.
However, if the amino group is protected as an amide (e.g., acetanilide), the lone pair on the nitrogen is less basic, and the Friedel-Crafts reaction can proceed.[2][11] The N-acetyl group is still an ortho, para-director, allowing for acylation or alkylation to occur, typically at the para position.
Experimental Protocol: Synthesis of 4'-Amino-2'-propylacetophenone
-
Prepare N-(3-propylphenyl)acetamide as described previously.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place 20.0 g of anhydrous aluminum chloride and 50 mL of a dry solvent (e.g., carbon disulfide).
-
Slowly add 10.0 g of acetyl chloride to the stirred suspension while cooling in an ice bath.
-
Dissolve 15.0 g of N-(3-propylphenyl)acetamide in the same dry solvent and add it dropwise to the reaction mixture over 30 minutes.
-
After addition, gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the mixture and pour it cautiously onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, dilute sodium hydroxide, and again with water. Dry over anhydrous sodium sulfate.
-
Distill off the solvent to obtain the crude N-(4-acetyl-3-propylphenyl)acetamide.
-
Hydrolyze the acetylamino group as described previously to yield the final product, 4'-Amino-2'-propylacetophenone.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 4'-Amino-2'-propylacetophenone | C₁₁H₁₅NO | 177.24 | Moderate | Solid |
Diazotization
Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, at low temperatures (0-5 °C) to yield arenediazonium salts.[6][11][13] This reaction is fundamental in synthetic organic chemistry, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.[9][14]
Experimental Protocol: Synthesis of 3-Propylbenzenediazonium Chloride Solution
Note: Diazonium salts are often unstable and are typically used immediately in solution without isolation.
-
Dissolve 10.0 g of this compound in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 5.5 g of sodium nitrite in 20 mL of water and cool the solution.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, keeping the tip of the addition funnel below the surface of the liquid.
-
Maintain the temperature strictly between 0 and 5 °C. The addition should take about 10-15 minutes.
-
The completion of the reaction can be tested by placing a drop of the solution on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
The resulting clear solution of 3-propylbenzenediazonium chloride is now ready for use in subsequent substitution reactions.
Quantitative Data: Common Subsequent Reactions
| Reagent(s) | Reaction Name | Product Class | Example Product Name |
| CuCl / HCl | Sandmeyer | Aryl Chloride | 1-Chloro-3-propylbenzene |
| CuBr / HBr | Sandmeyer | Aryl Bromide | 1-Bromo-3-propylbenzene |
| CuCN / KCN | Sandmeyer | Aryl Nitrile | 3-Propylbenzonitrile |
| KI | - | Aryl Iodide | 1-Iodo-3-propylbenzene |
| H₂O, Heat | Hydrolysis | Phenol | 3-Propylphenol |
| HBF₄, Heat | Schiemann | Aryl Fluoride | 1-Fluoro-3-propylbenzene |
| H₃PO₂ | Deamination | Deaminated Arene | Propylbenzene |
Oxidation
Anilines are highly susceptible to oxidation and can be attacked by a variety of oxidizing agents, including air, leading to the formation of complex, often colored, polymeric materials.[5][6] The reaction is difficult to control and typically results in a mixture of products, including quinones and polymers like aniline black. Due to this high reactivity, direct oxidation is rarely a synthetically useful procedure unless the amino group is protected.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. cognitoedu.org [cognitoedu.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Propylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylaniline, an aromatic amine, exists as several structural isomers, primarily ortho-, meta-, and para-propylaniline, where the propyl group is attached to the benzene ring, and N-propylaniline, where the propyl group is attached to the nitrogen atom of the amino group. These compounds have served as important intermediates in the synthesis of various organic molecules, including dyes and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of propylaniline isomers, with a focus on experimental details and data presentation for the scientific community.
Historical Context and Discovery
The history of propylaniline isomers is intertwined with the broader development of synthetic organic chemistry in the 19th and early 20th centuries. While a definitive timeline for the discovery of each specific isomer is not well-documented in readily available literature, their synthesis is rooted in foundational reactions of aromatic chemistry. The preparation of alkylated anilines became a significant area of research following the discovery and industrialization of aniline and its derivatives for the dye industry.[1] Early methods for the synthesis of C-alkylated anilines often involved multi-step processes. A notable historical method for the synthesis of ortho- and para-alkylanilines is the Hofmann-Martius rearrangement , first described in the 1870s, which involves the thermal, acid-catalyzed rearrangement of N-alkylanilines.
The synthesis of para-substituted anilines was also advanced by reactions such as the Friedel-Crafts acylation of acetanilide, a method that allows for the introduction of an acyl group that can then be reduced to an alkyl group. A 1935 publication in the Journal of the Chemical Society by Baddeley and Kenner describes a multi-step reaction for the synthesis of 4-propylaniline starting from N-propylbenzene.[2]
Physicochemical Properties of Propylaniline Isomers
The structural differences between the propylaniline isomers lead to distinct physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.
| Property | o-Propylaniline | m-Propylaniline | p-Propylaniline | N-Propylaniline |
| CAS Number | 1821-39-2[3] | 2524-81-4[4] | 2696-84-6[5] | 622-80-0 |
| Molecular Formula | C₉H₁₃N[3] | C₉H₁₃N[4] | C₉H₁₃N[5] | C₉H₁₃N |
| Molecular Weight ( g/mol ) | 135.21[3] | 135.21[4] | 135.21[5] | 135.21 |
| Boiling Point (°C) | 222-224[3] | Not readily available | 224-226[5] | 221.1 at 760 mmHg |
| Density (g/mL at 25°C) | 0.96[3] | Not readily available | 0.919[5] | 0.952 |
| Refractive Index (n20/D) | 1.547[3] | Not readily available | 1.543[5] | 1.548 |
Experimental Protocols for Synthesis
The synthesis of propylaniline isomers can be achieved through various established organic reactions. Below are detailed methodologies for key synthetic routes.
Synthesis of p-Propylaniline via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step synthesis is a classic method for preparing para-alkylated anilines. The first step involves the Friedel-Crafts acylation of a protected aniline, such as acetanilide, followed by the reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Acetanilide
The Friedel-Crafts acylation of anilides can be performed using a Lewis acid catalyst.[6]
-
Materials:
-
Acetanilide
-
Propanoyl chloride (or propionic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in the dry solvent.
-
Cool the suspension in an ice bath.
-
Slowly add propanoyl chloride to the stirred suspension.
-
Add acetanilide portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux until the evolution of hydrogen chloride ceases.
-
Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation to obtain the crude p-acetamidopropiophenone.
-
The product can be purified by recrystallization.
-
Step 2: Clemmensen Reduction of p-Acetamidopropiophenone
The Clemmensen reduction is effective for reducing aryl-alkyl ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[7][8]
-
Materials:
-
p-Acetamidopropiophenone
-
Zinc amalgam (prepared from zinc granules and mercuric chloride)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium hydroxide solution (for workup)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the p-acetamidopropiophenone.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid to maintain a vigorous reaction.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers and wash them with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The resulting p-propylaniline can be further purified by distillation.
-
Synthesis of o- and p-Propylaniline via Hofmann-Martius Rearrangement
This method involves the rearrangement of N-propylaniline to its C-alkylated isomers.
-
Materials:
-
N-Propylaniline
-
Concentrated hydrochloric acid (or other strong acid catalyst)
-
High-boiling point solvent (optional)
-
-
Procedure:
-
Heat N-propylaniline with a catalytic amount of concentrated hydrochloric acid in a sealed tube or a high-pressure autoclave at a high temperature (e.g., 200-300°C) for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to liberate the free amines.
-
The mixture of ortho- and para-propylaniline can then be separated by fractional distillation or chromatography.
-
Logical Workflow for Synthesis of Propylaniline Isomers
The following diagram illustrates the general synthetic pathways to obtain the different propylaniline isomers.
Caption: Synthetic routes to propylaniline isomers.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the detailed biological activities and signaling pathways of ortho-, meta-, and para-propylaniline. While aniline and its derivatives are known to be used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific pharmacological or toxicological profiles of the propylaniline isomers are not well-characterized.[9][10] 2-Propylaniline is noted as being harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, respiratory system, and skin.[9] 4-Propylaniline is also classified as harmful and an irritant.[5]
The metabolism of aniline derivatives generally involves oxidation and conjugation reactions in the liver. It is plausible that propylaniline isomers undergo similar metabolic pathways. However, without specific studies, any depiction of signaling pathways would be purely speculative.
Given the absence of concrete data on signaling pathways directly involving propylaniline isomers, a Graphviz diagram for this section cannot be responsibly generated at this time. Further research into the pharmacology and toxicology of these specific compounds is required to elucidate their interactions with biological systems.
Spectroscopic Characterization
The identification and characterization of propylaniline isomers rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
-
o-Propylaniline: The aromatic region will show a complex multiplet pattern due to the ortho substitution. The propyl group will exhibit a triplet for the methyl protons, a sextet for the methylene protons adjacent to the ring, and a triplet for the terminal methylene protons. The amino (-NH₂) protons will appear as a broad singlet.
-
m-Propylaniline: The aromatic region will also show a complex pattern characteristic of meta substitution. The propyl group signals will be similar to the ortho isomer.
-
p-Propylaniline: The aromatic region will be simpler, typically showing two doublets (an AA'BB' system) due to the para substitution. The propyl group signals will be similar to the other isomers.
-
N-Propylaniline: The aromatic protons will show a complex pattern. The N-H proton will be a broad singlet. The methylene group attached to the nitrogen will be a triplet, and the other methylene and methyl groups of the propyl chain will show characteristic splitting patterns.
Infrared (IR) Spectroscopy
All isomers will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine, one for a secondary amine). C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can sometimes be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Conclusion
The propylaniline isomers are historically significant compounds in the development of synthetic organic chemistry. While their synthesis is well-established through classic aromatic reactions, a detailed historical account of their initial discovery is not prominently documented. This guide has provided a consolidation of their physicochemical properties and detailed experimental protocols for their synthesis. A notable gap in the current scientific literature is the lack of comprehensive studies on the biological activities and specific signaling pathways of these isomers. Further research in these areas would be invaluable for a complete understanding of their properties and potential applications in drug development and other fields.
References
- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 2. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Propylaniline | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. wap.guidechem.com [wap.guidechem.com]
- 10. This compound | 2524-81-4 | Benchchem [benchchem.com]
Solubility of 3-Propylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-propylaniline in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly available literature, this guide leverages qualitative descriptions, the behavior of analogous compounds, and established experimental methodologies to inform laboratory work.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For liquid solutes like this compound, this is often described in terms of miscibility, where two liquids mix in all proportions. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its nonpolar propyl group and aromatic ring, and a polar amine group, exhibits a versatile solubility profile.
Physical Properties of this compound
Understanding the physical characteristics of this compound is essential for its application and for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 230 °C |
| Density | 0.958 g/cm³ (approx.) |
| pKa | 4.90 ± 0.10 |
Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility/Miscibility |
| Alcohols | Ethanol | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethers | Diethyl Ether | Likely Soluble/Miscible |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble/Miscible[2][3] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble/Miscible |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Likely Limited Solubility/Miscibility |
| Water | Limited solubility[1] |
Note: "Likely Soluble/Miscible" is inferred from the general solubility of anilines and the principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination is necessary. The following are standard methodologies for assessing the solubility or miscibility of a liquid analyte like this compound in an organic solvent.
Method 1: Visual Miscibility Assessment
Objective: To determine if two liquids are miscible at a given temperature.
Protocol:
-
Preparation: Ensure both this compound and the selected organic solvent are pure and dry.
-
Mixing: In a clear, sealed container (e.g., a glass vial), combine known volumes of this compound and the solvent. Start with a small addition of the solute to the solvent.
-
Equilibration: Agitate the mixture thoroughly (e.g., by vortexing or shaking) for a set period to ensure intimate contact.
-
Observation: Allow the mixture to stand undisturbed and observe. The formation of a single, clear liquid phase indicates miscibility. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.
-
Incremental Addition: Continue to add the solute in increments, repeating steps 3 and 4, up to a 1:1 volume ratio and beyond to assess miscibility across a range of concentrations.
-
Temperature Control: For temperature-dependent studies, perform the experiment in a temperature-controlled bath.
Method 2: Shake-Flask Method for Quantitative Solubility
Objective: To determine the saturation solubility of this compound in a solvent at a specific temperature.
Protocol:
-
Supersaturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.
-
Phase Separation: Cease agitation and allow the undissolved solute to settle, resulting in two distinct liquid phases if not fully miscible, or a saturated solution with an excess of the solute.
-
Sampling: Carefully extract a sample from the solvent-rich phase (the saturated solution), ensuring no undissolved solute is transferred. This can be done using a syringe with a filter.
-
Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as:
-
Gas Chromatography (GC): A common and accurate method for quantifying volatile organic compounds. A calibration curve with standards of known concentrations is required.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds or when derivatization is preferred.
-
UV-Vis Spectroscopy: Can be used if this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength. A calibration curve is necessary.
-
-
Calculation: Convert the measured concentration to the desired units (e.g., g/100 mL, mol/L).
Visualizing Solubility Concepts
The "Like Dissolves Like" Principle
The following diagram illustrates the fundamental principle governing solubility, where substances with similar polarities tend to be miscible or soluble in one another.
Caption: The "Like Dissolves Like" principle of solubility.
Experimental Workflow for Solubility Determination
This diagram outlines a general workflow for the experimental determination of the solubility of a liquid solute in a solvent.
Caption: A generalized workflow for determining solubility.
References
Methodological & Application
Synthesis of Novel Azo Dyes Utilizing 3-Propylaniline as a Key Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes using 3-propylaniline as a key aromatic amine intermediate. Azo dyes are a prominent class of organic colorants with extensive applications in textiles, printing, and as biological stains and potential therapeutic agents. The protocols outlined herein describe the fundamental two-step synthesis process: the diazotization of this compound to form a reactive diazonium salt, followed by a coupling reaction with various aromatic compounds to yield a diverse range of azo dyes. This guide offers adaptable methodologies for synthesis, purification, and characterization, supported by representative data and procedural diagrams to facilitate research and development in this area.
Introduction
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes is a cornerstone of industrial and medicinal chemistry, offering a versatile platform for the creation of a wide spectrum of colors and functionalities. The properties of the final dye, including its color, solubility, and binding affinity, are determined by the molecular structure of the aromatic amine and the coupling component.[1] this compound, an alkyl-substituted aromatic amine, serves as a valuable intermediate, allowing for the introduction of a propyl group that can influence the dye's lipophilicity and interaction with various substrates.
The synthesis of azo dyes from this compound follows a well-established reaction pathway involving two primary stages:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1]
-
Azo Coupling: The electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich aromatic coupling component, such as a phenol, naphthol, or another aromatic amine. The position of the coupling on the aromatic ring of the coupling agent is directed by the activating groups present.[1]
This document provides detailed protocols for these key steps, along with methods for the purification and characterization of the resulting azo dyes.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. Aromatic amines and their derivatives can be toxic and should be handled with care. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 3-propylbenzenediazonium chloride salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Thermometer
Procedure:
-
In a 100 mL beaker, dissolve a specific molar amount of this compound (e.g., 0.01 mol, 1.35 g) in a mixture of concentrated hydrochloric acid (e.g., 3 mL) and distilled water (e.g., 10 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol, 0.69 g) in a minimal amount of cold distilled water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.
-
The resulting solution contains the 3-propylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)
This protocol details the synthesis of an azo dye by coupling the 3-propylbenzenediazonium salt with 2-naphthol.
Materials:
-
3-Propylbenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol (e.g., 0.01 mol, 1.44 g) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[2]
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold 3-propylbenzenediazonium chloride solution to the cold 2-naphthol solution with continuous and efficient stirring.
-
A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold distilled water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize representative data for azo dyes synthesized from aniline and its derivatives, which can be used as a reference for the expected outcomes when using this compound.
Table 1: Representative Yields of Azo Dyes from Substituted Anilines
| Aromatic Amine | Coupling Component | Yield (%) | Reference |
| Aniline | 2-Naphthol | 81 | [2] |
| 4-Methylaniline | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | 82 | [3] |
| Aniline | 1-Naphthol | 96 | [2] |
| 4-Chloroaniline | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | 50 | [3] |
Table 2: Spectroscopic Data for Representative Azo Dyes
| Azo Dye Structure | Solvent | λmax (nm) | Key ¹H NMR Signals (δ, ppm) | Reference |
| 1-(Phenylazo)-2-naphthol | - | - | 5.0 (1H, s, OH), 6.84-7.84 (11H, m, Ar-H) | [2] |
| 2-(5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyldiazenyl)acetonitrile | CDCl₃ | - | 2.44 (3H, s, CH₃), 7.27-7.60 (9H, m, Ar-H) | [3] |
| Azo dyes from benzoic and cinnamic acids | Various | 300-550 | - | [4][5] |
| Bis-azo thiophene dyes | DMF | 626-654 | 7.03-8.04 (m, Ar-H), 14.27-14.44 (s, NH) | [6] |
Note: The exact spectroscopic data for dyes derived from this compound will need to be determined experimentally.
Visualization of Synthesis Workflow
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical steps in azo dye synthesis and analysis.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and preliminary characterization of novel azo dyes derived from this compound. By adapting the outlined methodologies, researchers can explore the synthesis of a wide array of azo compounds with tailored properties for various applications in materials science, analytical chemistry, and drug development. The provided diagrams offer a clear visualization of the experimental workflow and logical progression of the synthesis process. Further experimental work is necessary to determine the specific yields and spectroscopic properties of dyes synthesized using this compound as the intermediate.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Applications of 3-Propylaniline in Pharmaceutical Synthesis
Introduction
Substituted anilines are a cornerstone in the field of medicinal chemistry, serving as versatile precursors for a vast array of pharmaceutical agents. The introduction of various substituents onto the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule. 3-Propylaniline, with its meta-substituted propyl group, offers a unique lipophilic and steric profile that can be exploited in drug design to enhance binding to biological targets and improve oral bioavailability. While direct synthesis of a blockbuster drug from this compound is not prominently documented in publicly available literature, its structural motif is representative of building blocks used in the synthesis of various classes of bioactive molecules. These application notes will explore the potential of this compound as a key intermediate in the synthesis of representative pharmaceutical scaffolds.
Application Note 1: Synthesis of N-(3-propylphenyl)amide Scaffolds as Potential Analgesic Agents
Background
The N-acetylaniline (acetanilide) scaffold is a well-established pharmacophore found in a number of analgesic and antipyretic drugs, most notably paracetamol (acetaminophen). The amide functionality is crucial for its biological activity. By utilizing this compound, novel N-acyl derivatives can be synthesized, where the 3-propyl group can modulate the compound's lipophilicity and interaction with the active site of target enzymes, such as cyclooxygenases (COX).
Experimental Protocol: Synthesis of N-(3-propylphenyl)acetamide
This protocol describes a standard laboratory procedure for the acylation of this compound to form N-(3-propylphenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in dichloromethane in a round-bottom flask, add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-propylphenyl)acetamide.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 135.21 | 10.0 | 1.0 | 1.35 g |
| Acetic Anhydride | 102.09 | 11.0 | 1.1 | 1.12 g |
| N-(3-propylphenyl)acetamide | 177.24 | - | - | Theoretical Yield: 1.77 g |
Visualization
Application Note 2: Synthesis of (3-Propylphenyl)urea Derivatives as Potential Kinase Inhibitors
Background
The substituted urea moiety is a prominent feature in a large class of targeted anticancer agents known as kinase inhibitors (e.g., Sorafenib, Linifanib). The urea acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase domain. The substituents on the urea nitrogen atoms are critical for achieving potency and selectivity. This compound can serve as a valuable starting material for the synthesis of novel (3-propylphenyl)urea derivatives, where the 3-propylphenyl group can occupy a hydrophobic pocket in the target kinase.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(3-propylphenyl)urea
This protocol outlines the synthesis of a representative (3-propylphenyl)urea derivative via the reaction of this compound with an isocyanate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-chlorophenyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with hexanes to remove any unreacted starting materials.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Dry the product under vacuum to yield pure 1-(4-chlorophenyl)-3-(3-propylphenyl)urea.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass |
| This compound | 135.21 | 10.0 | 1.0 | 1.35 g |
| 4-Chlorophenyl isocyanate | 153.57 | 10.0 | 1.0 | 1.54 g |
| 1-(4-chlorophenyl)-3-(3-propylphenyl)urea | 288.78 | - | - | Theoretical Yield: 2.89 g |
Visualization
3-Propylaniline: A Versatile Building Block in Organic Chemistry for Agrochemical and Pharmaceutical Development
Introduction
3-Propylaniline, a meta-substituted aniline, is a valuable and versatile building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals. Its chemical structure, featuring a propyl group on the aromatic ring, imparts specific physicochemical properties that can be exploited to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of target molecules. The presence of the reactive amino group allows for a wide range of chemical transformations, making this compound a key intermediate in the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction design, solvent selection, and purification strategies.[1][2]
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1][2] |
| Appearance | Clear to slightly yellow liquid[2] |
| Boiling Point | 230 °C |
| Density | 0.958 g/cm³[2] |
| pKa | 4.90[2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and acetone. Limited solubility in water.[2] |
| CAS Number | 2524-81-4 |
Application in Agrochemical Synthesis: N-Acyl Anilide Herbicides
Substituted anilines are foundational components in a variety of herbicides. The N-acylation of anilines is a common strategy to produce compounds that interfere with essential biological processes in weeds. A notable example is the herbicide propanil, an N-acyl derivative of 3,4-dichloroaniline, which acts by inhibiting photosynthesis. By analogy, this compound can be utilized to synthesize novel N-acyl anilides with potential herbicidal activity.
Logical Workflow for the Synthesis of a Propanil Analog from this compound
Caption: Synthetic workflow for an N-acyl anilide herbicide analog.
Experimental Protocol: Synthesis of 2-Chloro-N-(3-propylphenyl)acetamide
This protocol describes the N-acylation of this compound with chloroacetyl chloride to yield a propanil analog.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-N-(3-propylphenyl)acetamide.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 135.21 | 1.35 g |
| Chloroacetyl chloride | 1.05 | 112.94 | 1.19 g |
| Triethylamine | 1.1 | 101.19 | 1.11 g |
| Product | 211.69 | Yield: ~85-95% |
Mechanism of Action: Inhibition of Photosystem II
N-acyl anilide herbicides, such as propanil and its analogs, are known to inhibit photosynthesis by targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
Caption: Inhibition of Photosystem II by an N-acyl anilide herbicide.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
The substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in oncology and immunology. The 3-propylphenyl moiety can be incorporated to occupy hydrophobic pockets in the kinase active site, potentially enhancing potency and selectivity. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.
Logical Workflow for the Synthesis of a BTK Inhibitor Core from this compound
Caption: Synthesis of a key intermediate for a BTK inhibitor.
Experimental Protocol: Synthesis of N-(3-propylphenyl)-5,6-dimethylpyrimidin-4-amine
This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction to form a key intermediate for a potential BTK inhibitor.
Materials:
-
This compound
-
4-Chloro-5,6-dimethylpyrimidine (or a similar electrophilic pyrimidine)
-
A suitable base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), 4-chloro-5,6-dimethylpyrimidine (1.0 eq.), and the base (1.5-2.0 eq.) in the chosen solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent (e.g., water, diethyl ether) to remove impurities.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the desired N-(3-propylphenyl)-5,6-dimethylpyrimidin-4-amine.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 135.21 | 1.35 g |
| 4-Chloro-5,6-dimethylpyrimidine | 1.0 | 142.59 | 1.43 g |
| DIPEA | 2.0 | 129.24 | 2.59 g |
| Product | 241.33 | Yield: ~70-85% |
Mechanism of Action: Inhibition of the BTK Signaling Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade, leading to decreased B-cell proliferation and survival.
Caption: Inhibition of the BTK signaling pathway.
This compound is a key synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its utility in forming N-acyl anilides and as a component of kinase inhibitors highlights its versatility. The provided protocols offer a starting point for the synthesis of novel bioactive compounds, and the illustrated mechanisms of action provide a rationale for their design. Further exploration of the chemical space around this compound is likely to yield new and improved molecules for a range of applications.
References
Application Notes and Protocols for the Analytical Identification of 3-Propylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 3-propylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to offer robust and reliable analytical methods for quality control and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it ideal for trace-level analysis.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a stock solution of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., 4-chloroaniline) may be added to the sample and calibration standards to improve accuracy and precision.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 15°C/min.
-
Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative identification, scan from m/z 40 to 300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions (tentative, based on predicted fragmentation): m/z 135 (molecular ion), 106, 77.
-
Data Presentation
Table 1: Representative Quantitative GC-MS Data for this compound Analysis
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a mixture of acetonitrile and water (50:50, v/v).
-
Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 240 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 2: Representative Quantitative HPLC Data for this compound Analysis
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
b) NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Propyl-CH₃ | ~0.95 | Triplet | 3H | -CH₂-CH₂-CH₃ |
| Propyl-CH₂ | ~1.60 | Sextet | 2H | -CH₂-CH₂ -CH₃ |
| Ar-CH₂ | ~2.50 | Triplet | 2H | Ar-CH₂ -CH₂-CH₃ |
| NH₂ | ~3.60 | Broad Singlet | 2H | -NH₂ |
| Aromatic-H | ~6.55-7.10 | Multiplet | 4H | Aromatic Protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Propyl-CH₃ | ~14.0 | -CH₂-CH₂-CH₃ | ||
| Propyl-CH₂ | ~23.0 | -CH₂-CH₂ -CH₃ | ||
| Ar-CH₂ | ~38.0 | Ar-CH₂ -CH₂-CH₃ | ||
| Aromatic-CH | ~113-129 | Aromatic Carbons | ||
| C-NH₂ | ~146.0 | Aromatic Carbon attached to NH₂ | ||
| C-propyl | ~144.0 | Aromatic Carbon attached to propyl |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Logical Relationship of NMR Signals
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The infrared spectrum of this compound will show characteristic absorption bands for the amine and aromatic functionalities.
Experimental Protocol
a) Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid this compound between two KBr or NaCl plates.
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
b) FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the empty sample holder (or pure solvent) should be collected before analyzing the sample.
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch (asymmetric and symmetric) | Propyl Group (-CH₃, -CH₂) |
| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1465 - 1450 | C-H Bend (scissoring) | -CH₂- |
| 1380 - 1370 | C-H Bend (symmetric) | -CH₃ |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring (substitution pattern) |
FTIR Spectrum Interpretation Logic
Application Note: Functional Group Analysis of 3-Propylaniline using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the use of FTIR spectroscopy for the functional group analysis of 3-Propylaniline, an aromatic amine relevant in synthetic chemistry and drug development. The analysis allows for the confirmation of the compound's identity and purity by identifying its key chemical bonds.
This compound is a primary aromatic amine containing a propyl-substituted benzene ring. Its structure consists of a primary amine group (-NH₂), an aromatic ring (C₆H₄), and an aliphatic propyl group (-CH₂CH₂CH₃). Each of these components gives rise to characteristic absorption bands in the infrared spectrum.
Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational frequencies. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands provide information about the functional groups present in the molecule.
Data Presentation: Characteristic FTIR Absorption Bands of this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups. These values are derived from established correlations for aromatic amines and alkyl-substituted benzenes.[1][2]
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3300 | Medium | Primary Amine (N-H) | Asymmetric & Symmetric Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2960 - 2850 | Medium-Strong | Alkyl C-H (propyl group) | Asymmetric & Symmetric Stretching |
| 1650 - 1580 | Medium | Primary Amine (N-H) | Bending (Scissoring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |
| 1335 - 1250 | Strong | Aromatic Amine (C-N) | Stretching |
| 910 - 665 | Strong, Broad | Primary Amine (N-H) | Wagging |
| 860 - 680 | Strong | Aromatic C-H | Out-of-plane Bending |
Experimental Protocol: FTIR Analysis of Liquid this compound
This protocol describes the procedure for obtaining an FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples.[3]
4.1. Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
4.2. Instrument Setup
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.
-
Set the desired spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, such as 4 cm⁻¹.
-
Set the number of scans to be co-added to improve the signal-to-noise ratio (e.g., 16 or 32 scans).
4.3. Data Acquisition
-
Background Spectrum:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum:
-
Acquire the FTIR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
-
Perform a final wipe with a dry, lint-free cloth.
-
Verify that the crystal is clean by collecting a new background spectrum and ensuring no peaks from the sample remain.
-
4.4. Spectral Interpretation
-
Identify the characteristic absorption peaks in the obtained spectrum.
-
Compare the wavenumbers of these peaks to the expected values in the data table to confirm the presence of the primary amine, aromatic ring, and propyl functional groups.[1]
-
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.
Visualizations
References
Application Note: Analysis of 3-Propylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-propylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate identification and quantification of this compound. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. Additionally, this document provides expected quantitative data and a visual representation of the experimental workflow.
Introduction
This compound (C9H13N) is an aniline derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[2][3][4] This technique offers high sensitivity and specificity, enabling precise identification and quantification.[2][5] This application note serves as a practical guide for the GC-MS analysis of this compound in a laboratory setting.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[6]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Extraction (from a matrix):
-
For solid samples, employ a suitable extraction method like sonication or Soxhlet extraction with an appropriate solvent.
-
For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.
-
The final extract should be filtered through a 0.22 µm syringe filter before injection.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min (hold for 5 min)[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [9][10] |
| Molecular Weight | 135.21 g/mol | [9] |
| CAS Number | 2524-81-4 | [9] |
| Boiling Point | 230 °C | [1] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]+ | 135.104 |
| [M+H]+ | 136.112 |
| [M+Na]+ | 158.094 |
Data predicted by computational models.
Note: For definitive identification, it is crucial to analyze a certified reference standard of this compound under the same conditions to obtain an experimental mass spectrum.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of GC-MS Components
This diagram shows the logical connection between the different components of the GC-MS system.
Caption: Logical flow of the GC-MS instrument components.
Conclusion
This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The described methodology, including sample preparation, instrument conditions, and data analysis, offers a solid foundation for the accurate identification and quantification of this compound. The provided tables and diagrams serve as valuable resources for researchers and scientists in various fields. Adherence to this protocol will facilitate reliable and reproducible results in the analysis of this compound.
References
- 1. This compound | 2524-81-4 | Benchchem [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. revues.imist.ma [revues.imist.ma]
- 6. agilent.com [agilent.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
- 11. epa.gov [epa.gov]
Synthesis of 3-Propylaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-propylaniline and its derivatives, key intermediates in the development of novel therapeutics and functional materials. The methodologies outlined below are established chemical transformations that offer reliable routes to the target compounds.
Introduction
Aniline and its substituted derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The introduction of an n-propyl group at the meta-position of the aniline ring can significantly influence the lipophilicity, metabolic stability, and target-binding interactions of a molecule. Consequently, this compound derivatives are valuable scaffolds for the discovery of new drug candidates, particularly in oncology. Several aniline and quinoline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4][5][6]
This document details a reliable multi-step synthesis for this compound, starting from nitrobenzene. It also provides an overview of the PI3K/Akt/mTOR signaling pathway, a common target for such derivatives.
Synthetic Protocols
A common and effective route for the synthesis of this compound involves a three-step process:
-
Friedel-Crafts Acylation of nitrobenzene to form 3-nitropropiophenone.
-
Wolff-Kishner Reduction of the ketone functionality in 3-nitropropiophenone to yield 3-nitropropylbenzene.
-
Catalytic Hydrogenation of the nitro group to afford the final product, this compound.
An alternative to the Wolff-Kishner reduction is the Clemmensen Reduction , which is also described.
Protocol 1: Friedel-Crafts Acylation of Nitrobenzene
This protocol describes the synthesis of the intermediate, 3-nitropropiophenone.
Experimental Procedure:
-
To a dried three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃).
-
Add nitrobenzene to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add propanoyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a controlled temperature (e.g., 60-70 °C) for a specified time (typically 2-4 hours) to ensure the completion of the reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitropropiophenone.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Reagents and Typical Reaction Conditions for Friedel-Crafts Acylation
| Reagent/Parameter | Molar Ratio/Value |
| Nitrobenzene | 1.0 eq |
| Propanoyl chloride | 1.1 eq |
| Aluminum chloride | 1.2 eq |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
Protocol 2: Wolff-Kishner Reduction of 3-Nitropropiophenone
This protocol details the reduction of the ketone to a methylene group, yielding 3-nitropropylbenzene.
Experimental Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 3-nitropropiophenone, diethylene glycol (as a high-boiling solvent), and hydrazine hydrate.
-
Add potassium hydroxide (KOH) pellets to the mixture.
-
Heat the mixture to a temperature that allows for the formation of the hydrazone (around 100-120 °C) for 1-2 hours.
-
After hydrazone formation, increase the temperature to around 190-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The water and excess hydrazine will distill off.[7][8]
-
Maintain this temperature until the nitrogen evolution ceases (typically 3-4 hours).
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-nitropropylbenzene by vacuum distillation.
Table 2: Reagents and Typical Reaction Conditions for Wolff-Kishner Reduction
| Reagent/Parameter | Molar Ratio/Value |
| 3-Nitropropiophenone | 1.0 eq |
| Hydrazine hydrate (85%) | 4.0-5.0 eq |
| Potassium hydroxide | 4.0-5.0 eq |
| Solvent | Diethylene glycol |
| Reaction Temperature | 190-200 °C |
| Reaction Time | 3-6 hours |
Alternative to Protocol 2: Clemmensen Reduction
The Clemmensen reduction is an alternative method for the deoxygenation of the ketone under acidic conditions.[9][10][11]
Experimental Procedure:
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a dilute aqueous solution of mercury(II) chloride for a short period, followed by decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add 3-nitropropiophenone to the flask.
-
Heat the mixture to reflux with vigorous stirring for several hours (e.g., 4-8 hours). Additional portions of concentrated HCl may be added during the reflux period.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-nitropropylbenzene.
Protocol 3: Catalytic Hydrogenation of 3-Nitropropylbenzene
This final step reduces the nitro group to an amine, yielding this compound.
Experimental Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-nitropropylbenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the completion of the reaction.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation if necessary.
Table 3: Reagents and Typical Reaction Conditions for Catalytic Hydrogenation
| Reagent/Parameter | Molar Ratio/Value |
| 3-Nitropropylbenzene | 1.0 eq |
| Palladium on Carbon (10%) | 1-5 mol% |
| Hydrogen Pressure | 3-4 atm |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis and the physicochemical properties of the final product. The yields are estimates based on typical values for these types of reactions.
Table 4: Synthesis Yields and Product Data
| Synthesis Step/Product Property | Value |
| Step 1: Friedel-Crafts Acylation | |
| Typical Yield of 3-Nitropropiophenone | 70-85% |
| Step 2: Wolff-Kishner Reduction | |
| Typical Yield of 3-Nitropropylbenzene | 60-80% |
| Step 3: Catalytic Hydrogenation | |
| Typical Yield of this compound | >90% |
| This compound Properties | |
| Molecular Formula | C₉H₁₃N[11] |
| Molecular Weight | 135.21 g/mol [11] |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 230 °C |
Spectroscopic Data
The following are representative spectroscopic data for compounds structurally related to this compound.
Table 5: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| N-Propylaniline | 0.98 (t, 3H), 1.62 (m, 2H), 3.05 (t, 2H), 3.65 (s, 1H), 6.60-6.75 (m, 3H), 7.10-7.25 (m, 2H)[12] | 11.6, 22.8, 46.1, 112.9, 117.2, 129.3, 148.4 |
| Propylamine | Not directly applicable | 11.5, 26.0, 44.5[13] |
Note: The exact chemical shifts for this compound will vary. These data are provided for illustrative purposes.
Application Notes: this compound Derivatives in Cancer Research
Derivatives of aniline are being extensively investigated as potential anticancer agents due to their ability to interact with various biological targets. A significant area of focus is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.[2][3][4][5][6]
The synthesis of novel this compound derivatives can lead to the discovery of potent and selective inhibitors of this pathway. The 3-propyl group can be strategically utilized to probe hydrophobic pockets in the ATP-binding site of these kinases.
Below is a diagram illustrating the workflow for the synthesis of this compound and a simplified representation of the PI3K/Akt/mTOR signaling pathway.
Caption: Synthetic workflow for this compound.
Caption: PI3K/Akt/mTOR signaling pathway.
References
- 1. Solved 9. (8) Clearly provide a synthesis of this compound | Chegg.com [chegg.com]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recent-advances-of-pi3-kinase-inhibitors-structure-anticancer-activity-relationship-studies - Ask this paper | Bohrium [bohrium.com]
- 6. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Propylaniline(622-80-0) 1H NMR spectrum [chemicalbook.com]
- 13. C-13 nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propylamine doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Use of 3-Propylaniline in Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-propylaniline as a key intermediate in the synthesis of azo pigments. The protocols detailed below are foundational for the laboratory-scale production of these colorants, which have broad applications in various industrial and research settings.
Introduction
This compound is an aromatic amine that serves as a versatile precursor in the synthesis of organic compounds, most notably azo dyes and pigments.[1] Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most diverse group of synthetic colorants.[2] The synthesis of azo pigments from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[3][4]
The diazotization process involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt. This is typically achieved by treating an acidic solution of this compound with sodium nitrite at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]
The subsequent azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich aromatic coupling component, such as a phenol or a naphthol derivative.[7] The choice of the coupling component is a critical determinant of the final pigment's color, lightfastness, and other physicochemical properties.
Applications in Pigment Production
Azo pigments derived from this compound can theoretically produce a range of colors, primarily in the yellow, orange, and red spectrum, depending on the chosen coupling partner. These pigments are valued for their strong color, good lightfastness, and thermal stability, making them suitable for a variety of applications, including:
-
Paints and Coatings: Providing coloration for industrial and decorative finishes.
-
Plastics and Polymers: Imparting color to a wide array of plastic products.
-
Printing Inks: Used in the formulation of inks for various printing processes.
-
Textile Dyeing: While structurally similar to dyes, azo pigments are insoluble and can be used to color textiles through specific application processes.
Experimental Protocols
The following are generalized protocols for the synthesis of azo pigments using this compound. These protocols should be adapted and optimized based on the specific coupling component and desired pigment characteristics.
Protocol 1: Synthesis of a Monoazo Pigment from this compound and Phenol
This protocol outlines the synthesis of a hypothetical yellow-orange azo pigment.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 3-propylbenzenediazonium chloride solution.
Part B: Azo Coupling with Phenol
-
In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A colored precipitate of the azo pigment should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the pigment by vacuum filtration, washing thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Synthesis of a Monoazo Pigment from this compound and β-Naphthol
This protocol describes the synthesis of a hypothetical red-orange azo pigment.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol (2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as described in Protocol 1, Part A, to prepare the 3-propylbenzenediazonium chloride solution.
Part B: Azo Coupling with β-Naphthol
-
In a 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant, vigorous stirring.
-
An intensely colored precipitate will form.
-
Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes.
-
Collect the pigment by vacuum filtration and wash with copious amounts of cold distilled water.
-
Dry the product in a vacuum oven at a moderate temperature.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the synthesis of azo pigments derived from this compound. The data presented here is hypothetical and serves as an illustrative example.
Table 1: Reaction Conditions for the Synthesis of this compound-Based Azo Pigments
| Parameter | Pigment A (from Phenol) | Pigment B (from β-Naphthol) |
| Diazotization | ||
| Molar Ratio (this compound:NaNO₂) | 1 : 1.1 | 1 : 1.1 |
| Temperature (°C) | 0 - 5 | 0 - 5 |
| Reaction Time (min) | 20 | 20 |
| Azo Coupling | ||
| Molar Ratio (Diazonium Salt:Coupling Agent) | 1 : 1 | 1 : 1 |
| Temperature (°C) | 0 - 5 | 0 - 5 |
| Reaction Time (min) | 45 | 45 |
| pH | 9 - 10 | 10 - 11 |
| Overall Yield (%) | 85 | 92 |
Table 2: Spectroscopic and Physical Properties of this compound-Based Azo Pigments
| Property | Pigment A (from Phenol) | Pigment B (from β-Naphthol) |
| Color | Yellow-Orange | Red-Orange |
| Melting Point (°C) | 210-215 | 245-250 |
| UV-Vis (λmax, nm) | 410 | 485 |
| FT-IR (cm⁻¹) | ||
| -N=N- stretch | ~1450 | ~1450 |
| O-H stretch | ~3400 (broad) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3050 | ~3050 |
| C-H stretch (aliphatic) | ~2960, 2870 | ~2960, 2870 |
| ¹H NMR (δ, ppm) | Signals corresponding to propyl and aromatic protons | Signals corresponding to propyl and naphthyl protons |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of azo pigments from this compound.
Caption: Experimental workflow for the synthesis of azo pigments.
Caption: General reaction pathway for azo pigment synthesis.
Caption: Logical relationship of synthesis steps and variables.
References
- 1. jusst.org [jusst.org]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of 3-Propylaniline via a Multi-Step Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-propylaniline, a valuable intermediate in the production of dyes, pigments, and pharmaceuticals.[1] Due to the directing effects of the amino group in aniline, a direct Friedel-Crafts acylation to achieve the desired meta-substitution is not feasible.[2][3] The amino group is a strong activating, ortho-, para-directing group; however, it readily reacts with Lewis acid catalysts, leading to a deactivated ring.[4][5] To circumvent this, the amino functionality is typically protected, for instance, as an acetanilide. The resulting acetamido group, while less activating, remains an ortho-, para-director.[4][6]
Therefore, a more strategic, multi-step synthesis is employed, starting from benzene. This method involves the introduction of an acyl group, which then directs a subsequent electrophilic substitution to the meta position. The synthesis proceeds through the following key stages:
-
Friedel-Crafts Acylation of Benzene: Propiophenone is synthesized by the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst.
-
Nitration of Propiophenone: The propiophenone is then nitrated to introduce a nitro group at the meta position, yielding 3'-nitropropiophenone.
-
Reduction of 3'-Nitropropiophenone: Finally, a simultaneous reduction of both the nitro and keto groups affords the target molecule, this compound.
Experimental Protocols
Synthesis of Propiophenone (Friedel-Crafts Acylation)
This procedure outlines the acylation of benzene to form propiophenone. The acylium ion generated from propanoyl chloride and aluminum chloride acts as the electrophile.
Materials:
-
Anhydrous Benzene
-
Propanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 5 M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Once the benzene has been added, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and 5 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude propiophenone can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General Literature |
| Boiling Point | 218 °C | General Literature |
Synthesis of 3'-Nitropropiophenone (Nitration)
This protocol describes the meta-nitration of propiophenone. The acyl group deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta position.
Materials:
-
Propiophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Standard Glassware
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add propiophenone (1.0 eq) to the cold sulfuric acid with constant stirring.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cool.
-
Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 3'-nitropropiophenone will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3'-nitropropiophenone.
| Parameter | Value | Reference |
| Typical Yield | 70-80% | General Literature |
| Melting Point | 98-101 °C | General Literature |
Synthesis of this compound (Reduction)
This protocol details the reduction of both the nitro and keto groups of 3'-nitropropiophenone to yield this compound. The Clemmensen reduction is a suitable method for this transformation.[7]
Materials:
-
3'-Nitropropiophenone
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard Glassware
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 3'-nitropropiophenone (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring. Add more concentrated hydrochloric acid portion-wise over the course of the reaction to maintain a vigorous evolution of hydrogen gas.
-
Reflux for 6-8 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and decant the liquid from the remaining zinc amalgam.
-
Carefully neutralize the aqueous layer with a 10 M sodium hydroxide solution until it is strongly basic.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Typical Yield | 60-70% | General Literature |
| Boiling Point | 228-230 °C | General Literature |
Note: The Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH or NaOH in a high-boiling solvent) is an alternative method, particularly if acid-sensitive functional groups are present.[8][9]
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound from benzene.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3-Propylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-propylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main approaches for synthesizing this compound are the classical multi-step synthesis starting from benzene and modern cross-coupling methodologies.
-
Classical Synthesis: This is a four-step process involving:
-
Friedel-Crafts Acylation: Benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.
-
Clemmensen or Wolff-Kishner Reduction: The keto group of propiophenone is reduced to a methylene group to yield n-propylbenzene.
-
Nitration: n-Propylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the meta position.
-
Reduction of the Nitro Group: The nitro group of 3-nitro-n-propylbenzene is reduced to an amino group to give the final product, this compound.
-
-
Modern Cross-Coupling Reactions: These methods offer more direct routes but may require more specialized catalysts and starting materials.
-
Buchwald-Hartwig Amination: A 3-propyl-substituted aryl halide (e.g., 3-bromopropylbenzene) can be coupled with an ammonia equivalent using a palladium catalyst.[1]
-
Suzuki Coupling: An appropriately substituted aminophenylboronic acid derivative can be coupled with a propyl halide in the presence of a palladium catalyst.
-
Q2: Why is direct Friedel-Crafts alkylation of benzene with a propyl halide not recommended for synthesizing n-propylbenzene?
A2: Direct Friedel-Crafts alkylation with a primary alkyl halide like 1-chloropropane leads to carbocation rearrangement. The initially formed primary carbocation rearranges to a more stable secondary carbocation, resulting in the major product being isopropylbenzene (cumene) rather than the desired n-propylbenzene.
Q3: How can I improve the regioselectivity of the nitration step to favor the meta isomer?
A3: The n-propyl group is an ortho-, para-director. To obtain the meta-substituted product, the directing group on the ring during the nitration step needs to be a meta-director. In the classical synthesis, this is achieved by performing the Friedel-Crafts acylation first. The resulting acyl group is a meta-director, so nitration of propiophenone would yield 3-nitropropiophenone. Subsequent reduction of both the keto and nitro groups would then lead to this compound. An alternative is to nitrate n-propylbenzene, which will produce a mixture of ortho, para, and meta isomers. The isomers would then need to be separated, typically by fractional distillation.
Q4: What are the common impurities in the final this compound product?
A4: Common impurities can include:
-
Unreacted starting materials or intermediates from previous steps.
-
Isomers of this compound (e.g., 2-propylaniline and 4-propylaniline) if the nitration step was not regioselective.
-
Over-alkylated aniline byproducts.
-
Byproducts from side reactions during the reduction of the nitro group.
Q5: How can I purify the final this compound product?
A5: Fractional distillation under reduced pressure is the most common method for purifying this compound.[2] The boiling point of this compound is approximately 117-118 °C at 18 mmHg.[2] Washing the crude product with a dilute acid solution can remove basic impurities, but care must be taken as this compound itself is basic and can be lost as a salt.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of Benzene
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Inactive catalyst (AlCl₃). | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent hydrolysis of the catalyst. |
| Formation of a complex mixture of byproducts. | Reaction temperature too high. | Maintain the reaction temperature below 25°C during the addition of propanoyl chloride. |
| Low conversion of benzene. | Insufficient amount of catalyst. | Use a slight molar excess of AlCl₃ relative to the propanoyl chloride. |
Problem 2: Incomplete Reduction of Propiophenone (Clemmensen or Wolff-Kishner)
| Symptom | Possible Cause | Suggested Solution |
| Clemmensen: Presence of starting material and/or alcohol byproduct. | Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. Ensure the hydrochloric acid is concentrated. |
| Clemmensen: Formation of dimeric byproducts (pinacols). | Reaction conditions not optimal. | Use a heterogeneous mixture with vigorous stirring. The reaction is thought to occur on the surface of the zinc.[3] |
| Wolff-Kishner: Incomplete reaction. | Reaction temperature too low or insufficient reaction time. | Ensure the reaction temperature reaches at least 180-200°C. The Huang-Minlon modification, which involves distilling off water and excess hydrazine, can help achieve the necessary temperature and improve yields.[4] |
| Wolff-Kishner: Formation of an azine byproduct. | Presence of water. | Ensure anhydrous conditions, especially if using a pre-formed hydrazone.[5] |
Problem 3: Poor Regioselectivity in the Nitration of n-Propylbenzene
| Symptom | Possible Cause | Suggested Solution |
| High percentage of ortho and para isomers. | The n-propyl group is an ortho-, para-director. | This is expected. Separate the isomers by fractional distillation. For a more selective synthesis of the meta isomer, consider nitrating propiophenone before the ketone reduction step. |
| Formation of dinitro compounds. | Reaction conditions are too harsh. | Maintain a low reaction temperature (below 50°C) and use the minimum necessary amount of nitrating mixture.[6] |
Problem 4: Low Yield or Incomplete Reduction of 3-Nitro-n-propylbenzene
| Symptom | Possible Cause | Suggested Solution |
| Catalytic Hydrogenation (Pd/C): Incomplete reaction. | Catalyst poisoning or deactivation. | Ensure the starting material is free of sulfur-containing impurities. Use a fresh, high-quality catalyst. Increase hydrogen pressure or reaction time. |
| Catalytic Hydrogenation (Pd/C): Reaction is slow. | Insufficient catalyst loading or low hydrogen pressure. | Increase the weight percentage of the Pd/C catalyst. Ensure the system is properly sealed and under a positive pressure of hydrogen. |
| Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): Incomplete reaction. | Insufficient amount of metal or acid. | Use a molar excess of the metal and ensure the reaction mixture remains acidic throughout the reaction. |
| Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): Difficult product isolation. | The product forms a salt with the acid. | After the reaction is complete, carefully basify the mixture with a strong base (e.g., NaOH) to a pH > 10 to liberate the free aniline before extraction.[2] |
Experimental Protocols
Classical Synthesis of this compound
This multi-step protocol is adapted from established organic chemistry procedures.
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
To a stirred mixture of anhydrous aluminum chloride (1.1 mol) in dry benzene (4 mol) at 10-15°C, slowly add propanoyl chloride (1 mol).
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain propiophenone.
Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
-
In a flask equipped with a reflux condenser, add propiophenone (1 mol), hydrazine hydrate (85%, 2 mol), and diethylene glycol (500 mL).
-
Add potassium hydroxide pellets (2 mol) and heat the mixture to 180-200°C for 3-4 hours, allowing water and excess hydrazine to distill off.[4]
-
Cool the mixture, add water, and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous calcium chloride, and remove the ether by distillation.
-
Distill the residue to obtain n-propylbenzene. The yield is typically 70-75%.[7]
Step 3: Nitration of n-Propylbenzene
-
To a stirred mixture of concentrated nitric acid (1.5 mol) and concentrated sulfuric acid (1.5 mol), cooled to 0-5°C, slowly add n-propylbenzene (1 mol).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, then with a 5% sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove any unreacted n-propylbenzene by distillation.
-
Fractionally distill the residue under reduced pressure to separate the 3-nitro-n-propylbenzene from the ortho and para isomers.
Step 4: Reduction of 3-Nitro-n-propylbenzene to this compound
-
To a solution of 3-nitro-n-propylbenzene (1 mol) in ethanol, add tin(II) chloride dihydrate (3 mol) and concentrated hydrochloric acid (6 mol).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a beaker of ice.
-
Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10) to precipitate tin salts and liberate the free aniline.
-
Extract the mixture with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain this compound.
| Reaction Step | Starting Material | Reagents | Typical Yield |
| Friedel-Crafts Acylation | Benzene | Propanoyl chloride, AlCl₃ | ~85% |
| Wolff-Kishner Reduction | Propiophenone | Hydrazine hydrate, KOH | ~70-75%[7] |
| Nitration | n-Propylbenzene | HNO₃, H₂SO₄ | Varies for meta isomer |
| Nitro Reduction | 3-Nitro-n-propylbenzene | SnCl₂·2H₂O, HCl | >80% |
Alternative Modern Synthesis: Buchwald-Hartwig Amination
This protocol is a general guide based on known Buchwald-Hartwig amination procedures.
-
To a dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 3-bromo-n-propylbenzene (1 equiv) in anhydrous toluene or dioxane.
-
Add an ammonia equivalent, such as benzophenone imine, followed by hydrolysis, or use a specialized catalyst system that allows for the direct use of ammonia.[1]
-
Heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or GC).
-
Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.
-
If an imine was used, hydrolyze it with a mild acid.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 3-Propylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-propylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomers: Other positional isomers of propylaniline (e.g., 2-propylaniline, 4-propylaniline).
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Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and tars.[1] This is often observed as a darkening of the liquid over time.
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Byproducts of the reaction: Side products from the specific synthetic method used. For example, if prepared via Friedel-Crafts acylation followed by reduction, byproducts from these steps may be present.
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Solvent residues: Residual solvents used in the synthesis or workup.
Q2: My crude this compound is dark brown. What causes this and how can I remove the color?
A2: The dark color is typically due to oxidation of the aniline.[1] Distillation, particularly vacuum distillation, is often effective at separating the desired aniline from the less volatile, high-molecular-weight colored impurities and tars. Column chromatography can also be used to remove colored impurities.
Q3: What is the best general method for purifying this compound?
A3: The optimal purification method depends on the nature and quantity of the impurities.
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Vacuum distillation is a highly effective method for separating this compound from non-volatile impurities and those with significantly different boiling points.
-
Flash column chromatography is useful for separating isomers and other impurities with similar boiling points.
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Recrystallization of a salt (e.g., this compound hydrochloride) can be a very effective method for achieving high purity, particularly for removing non-basic impurities.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping/Unstable Boiling | - Inefficient stirring. - No boiling chips or stir bar used. - Heating too rapidly. | - Ensure vigorous and consistent stirring with a magnetic stir bar. - Do not use boiling chips for vacuum distillation; a stir bar is essential.[2] - Heat the distillation flask slowly and evenly. |
| Product Not Distilling | - Vacuum is not low enough. - Temperature is too low. | - Check for leaks in your distillation setup. - Ensure the vacuum pump is functioning correctly. - Gradually increase the temperature of the heating mantle. |
| Product Decomposing | - Temperature is too high. | - Use a vacuum source that can achieve a lower pressure to reduce the boiling point. - Ensure the thermometer is placed correctly to accurately measure the vapor temperature. |
| Poor Separation | - Inefficient distillation column. - Distillation rate is too fast. | - Use a fractionating column for better separation of components with close boiling points. - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Tailing of this compound Peak | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3] |
| Poor Separation of Isomers | - Inappropriate solvent system. | - Optimize the eluent system by testing different solvent polarities. A less polar solvent system will generally provide better separation. - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound Stuck on the Column | - Eluent is not polar enough. - Compound is unstable on silica gel. | - Gradually increase the polarity of the eluent. - If the compound is degrading, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base.[3] |
| Cracked Column Bed | - Improper packing of the column. - Running the column dry. | - Ensure the silica gel is packed uniformly as a slurry. - Do not let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Magnetic stir bar and stir plate
-
Heating mantle with a controller
-
Thermometer
-
Vacuum pump and tubing
-
Cold trap (optional but recommended to protect the pump)
Procedure:
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Begin stirring the crude this compound.
-
Turn on the condenser cooling water.
-
Slowly apply the vacuum. The pressure should drop significantly.[2]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Observe the distillation. Low-boiling impurities may distill first.
-
Collect the this compound fraction at its boiling point at the given pressure. The boiling point of this compound is approximately 222-224 °C at atmospheric pressure; under vacuum, it will be significantly lower.
-
Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography of Crude this compound
Objective: To purify crude this compound by separating it from isomers and other impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine)
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine an appropriate eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4. Add 0.1-1% triethylamine to the eluent to prevent tailing.
-
Pack the chromatography column with silica gel as a slurry in the eluent. Add a thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
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Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.
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Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound as its Hydrochloride Salt
Objective: To achieve high purity of this compound by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid
-
Suitable recrystallization solvent (e.g., ethanol/water mixture, isopropanol)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic and a precipitate (this compound hydrochloride) forms.
-
Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To recover the free amine, dissolve the purified hydrochloride salt in water and add a sodium hydroxide solution until the mixture is basic.
-
The this compound will separate as an oil. Extract the free amine with an organic solvent like dichloromethane.
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Anilines (General)
| Technique | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | Good to Excellent | High | - Effective for removing non-volatile impurities. - Scalable. | - Not effective for separating compounds with close boiling points. - Risk of thermal decomposition. |
| Flash Chromatography | Excellent | Moderate to High | - Excellent for separating isomers and compounds with similar boiling points. - Relatively fast. | - Can be labor-intensive. - Requires significant solvent usage. - Potential for compound degradation on silica. |
| Recrystallization (as salt) | Excellent to High | Moderate | - Can achieve very high purity. - Effective for removing non-basic impurities. | - Involves multiple steps (salt formation, recrystallization, liberation of free base). - Potential for product loss in each step. |
Note: The specific purity and yield for this compound will depend on the initial purity of the crude material and the optimization of the chosen purification method.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for bumping during vacuum distillation.
Caption: Troubleshooting logic for peak tailing in flash chromatography.
References
Technical Support Center: Synthesis of 3-Propylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Propylaniline. Our goal is to help you identify and resolve common impurities and challenges encountered during your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step.
Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Q1: My Friedel-Crafts acylation reaction is yielding a complex mixture of products, not just the expected propiophenone. What are the likely side products?
A1: Besides the desired product, propiophenone, several impurities can form during this step. These often include:
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Polyacylated products: Di- and tri-acylated benzene derivatives can form if the reaction is not carefully controlled.
-
Isomerization products: Under certain conditions, the propanoyl group can rearrange, leading to the formation of isopropyl phenyl ketone.
-
Unreacted starting materials: Residual benzene and propanoyl chloride may be present.
Troubleshooting:
-
Control stoichiometry: Use a precise 1:1 molar ratio of benzene to propanoyl chloride. An excess of the acylating agent can promote polyacylation.
-
Temperature control: Maintain a low reaction temperature (typically 0-5 °C) to minimize side reactions and isomerization.
-
Slow addition: Add the propanoyl chloride to the benzene/Lewis acid mixture slowly and with vigorous stirring to ensure even distribution and prevent localized overheating.
Q2: The yield of propiophenone is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Inadequate catalyst activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture.
-
Poor reaction conditions: Incorrect temperature or reaction time can lead to incomplete conversion.
-
Product loss during work-up: Propiophenone has some solubility in the aqueous phase, which can lead to losses during extraction.
Troubleshooting:
-
Use fresh, anhydrous reagents: Ensure that the benzene, propanoyl chloride, and aluminum chloride are free of moisture.
-
Optimize reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Efficient extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize the recovery of propiophenone from the aqueous layer.
Step 2: Reduction of Propiophenone to Propylbenzene
Q3: During the Clemmensen reduction of propiophenone, I observe several by-products in my GC-MS analysis. What are they?
A3: The Clemmensen reduction, while effective, can generate by-products through various side reactions:
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Alkenes: Elimination reactions can lead to the formation of propenylbenzene isomers.
-
Alcohols: Incomplete reduction can result in the presence of 1-phenyl-1-propanol.
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Dimeric products: Bimolecular reduction can form pinacols.
Troubleshooting:
-
Purity of zinc amalgam: The zinc amalgam should be freshly prepared and highly active for optimal results.
-
Acid concentration: Use concentrated hydrochloric acid as specified in the protocol. Dilute acid can favor alcohol formation.
-
Vigorous stirring: Ensure efficient mixing of the two-phase system to maximize contact between the organic substrate and the zinc amalgam.
Q4: Can I use a Wolff-Kishner reduction instead of the Clemmensen reduction? What are the potential impurities in that case?
A4: Yes, the Wolff-Kishner reduction is a viable alternative, especially for substrates sensitive to strong acids. However, it can also produce impurities:
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Hydrazone intermediate: Incomplete reaction will leave residual propiophenone hydrazone.
-
Azine formation: The hydrazone can react with another molecule of propiophenone to form an azine.
-
Oxidation products: If air is not excluded, oxidation of the hydrazone can occur.
Troubleshooting:
-
Anhydrous conditions: The reaction should be carried out under anhydrous conditions to prevent side reactions of the hydrazine.
-
High temperature: Ensure the reaction reaches a sufficiently high temperature (typically 180-200 °C) to drive the decomposition of the hydrazone.
-
Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Step 3: Nitration of Propylbenzene
Q5: The nitration of propylbenzene gives me a mixture of isomers. What is the expected distribution, and how can I separate them?
A5: The nitration of propylbenzene yields a mixture of ortho-, meta-, and para-isomers. The propyl group is an ortho-, para-director. A typical isomer distribution is:
-
2-Nitropropylbenzene (ortho): ~35-45%
-
3-Nitropropylbenzene (meta): ~5-10%
-
4-Nitropropylbenzene (para): ~50-60%
Separation of these isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method for their separation on a laboratory scale. Careful control of the distillation parameters is crucial for achieving good separation.
Q6: I am observing dinitration products in my reaction mixture. How can I avoid this?
A6: Dinitration occurs when the nitrated product undergoes a second nitration. To minimize this:
-
Control the amount of nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating mixture (nitric acid and sulfuric acid).
-
Maintain a low temperature: Carry out the reaction at a low temperature (e.g., 0-10 °C) to reduce the rate of the second nitration.
-
Monitor reaction time: Avoid unnecessarily long reaction times, which can increase the likelihood of dinitration.
Step 4: Reduction of 3-Nitropropylbenzene to this compound
Q7: The reduction of 3-nitropropylbenzene is not going to completion. What could be the issue?
A7: Incomplete reduction can be due to several factors:
-
Catalyst deactivation: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be poisoned by impurities or lose its activity.
-
Insufficient reducing agent: When using a chemical reducing agent (e.g., Sn/HCl or Fe/HCl), ensure an adequate excess is used.
-
Poor reaction conditions: Incorrect temperature, pressure (for hydrogenation), or pH can hinder the reaction.
Troubleshooting:
-
Use fresh catalyst: Ensure the hydrogenation catalyst is fresh and active.
-
Activate the metal for chemical reduction: If using tin or iron, pre-treatment with acid can activate the metal surface.
-
Optimize conditions: Adjust the temperature, pressure, and reaction time as needed, and monitor the reaction's progress.
Q8: My final this compound product is dark in color. What is the cause, and how can I purify it?
A8: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. To obtain a pure, colorless product:
-
Purification by distillation: Purify the crude this compound by vacuum distillation.
-
Storage under inert atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent oxidation.
-
Use of antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be beneficial.
Quantitative Data Summary
The following tables summarize the typical impurity profiles at different stages of the this compound synthesis.
Table 1: Isomer Distribution in the Nitration of Propylbenzene
| Isomer | Typical Percentage (%) |
| 2-Nitropropylbenzene (ortho) | 38 - 45 |
| 3-Nitropropylbenzene (meta) | 7 - 12 |
| 4-Nitropropylbenzene (para) | 48 - 55 |
Table 2: Common Impurities in the Final this compound Product
| Impurity | Typical Level (before final purification) |
| 2-Propylaniline | < 2% |
| 4-Propylaniline | < 3% |
| Unreacted 3-Nitropropylbenzene | < 1% |
| Other unidentified impurities | < 0.5% |
Detailed Experimental Protocols
Synthesis of this compound from Benzene
Step 1: Friedel-Crafts Acylation - Synthesis of Propiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 mol) in dry benzene (5 mol) at 0-5 °C, slowly add propanoyl chloride (1 mol).
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude propiophenone.
-
Purify the crude product by vacuum distillation.
Step 2: Clemmensen Reduction - Synthesis of Propylbenzene
-
Prepare zinc amalgam by stirring zinc powder (2 mol) with a 5% mercuric chloride solution for 10 minutes. Decant the aqueous solution.
-
To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (4 mol) and propiophenone (1 mol).
-
Heat the mixture to reflux with vigorous stirring for 6 hours. Add more hydrochloric acid periodically to maintain the acidic conditions.
-
After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the propylbenzene by fractional distillation.
Step 3: Nitration of Propylbenzene
-
To a mixture of concentrated nitric acid (1.2 mol) and concentrated sulfuric acid (1.2 mol), cooled to 0 °C, slowly add propylbenzene (1 mol) while maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto ice water.
-
Separate the organic layer, and wash it with water, 5% sodium carbonate solution, and brine until neutral.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.
-
The resulting mixture of nitropropylbenzene isomers is separated by fractional distillation under reduced pressure.
Step 4: Reduction of 3-Nitropropylbenzene to this compound
-
To a mixture of 3-nitropropylbenzene (1 mol) and granular tin (2.5 mol) in ethanol, add concentrated hydrochloric acid (5 mol) portion-wise with stirring.
-
After the initial exothermic reaction subsides, heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and make it strongly alkaline by adding a 40% sodium hydroxide solution.
-
Extract the liberated this compound with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
Purify the crude this compound by vacuum distillation.
Analytical Methodologies
HPLC Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
GC-MS Method for Impurity Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Visual Workflow and Logical Relationships
Caption: Troubleshooting workflow for identifying and resolving issues in this compound synthesis.
Technical Support Center: Nitration of Propylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of propylbenzene. Our goal is to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of propylbenzene, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Mononitropropylbenzene | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Excessive Side Reactions: Conditions favoring dinitration or oxidation. 3. Loss During Workup: Product loss during extraction or purification steps. | 1. Gradually increase reaction time or temperature while monitoring the reaction progress by TLC or GC. 2. Maintain a low reaction temperature (0-10°C) and use a stoichiometric amount of the nitrating agent. 3. Ensure proper phase separation during extraction and optimize purification methods (e.g., fractional distillation or column chromatography). |
| High Percentage of Dinitrated Products | 1. High Reaction Temperature: The initial mononitrated product is further nitrated at elevated temperatures.[1][2] 2. Excess Nitrating Agent: A high concentration of the nitronium ion (NO₂⁺) drives the reaction towards dinitration. 3. Prolonged Reaction Time: Extended exposure to the nitrating mixture can lead to multiple nitrations.[1] | 1. Maintain strict temperature control, ideally below 10°C, using an ice bath.[3] 2. Use a carefully measured amount of nitric acid, with propylbenzene as the limiting reagent. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Oxidation Byproducts | 1. High Concentration of Nitric Acid: Concentrated nitric acid can act as an oxidizing agent, particularly at higher temperatures. 2. Elevated Temperatures: Promotes the oxidation of the propyl side chain to a carboxylic acid or other oxidized species.[4][5] | 1. Use a mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion in situ, which is a less harsh condition than using fuming nitric acid.[1][6] 2. Ensure efficient cooling and stirring to dissipate heat generated during the exothermic reaction.[3] |
| Unexpected Isomer Ratio (Low para/ortho) | 1. Statistical Preference: There are two ortho positions available for substitution versus one para position. 2. Reaction Temperature: Higher temperatures can sometimes decrease the selectivity for the para isomer. | 1. This is an inherent aspect of the reaction; however, steric hindrance from the propyl group naturally favors the para isomer to some extent. 2. Lowering the reaction temperature may slightly increase the proportion of the para isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the mononitration of propylbenzene?
The propyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Therefore, the major products are ortho-nitropropylbenzene and para-nitropropylbenzene. A small amount of the meta-isomer is also typically formed.[7]
Q2: What is a typical isomer distribution for the nitration of alkylbenzenes?
Q3: What are the primary side reactions to be aware of?
The main side reactions are:
-
Dinitration: The formation of dinitropropylbenzene isomers, which is favored by high temperatures and excess nitrating agent.[1][2]
-
Oxidation: The propyl side chain can be oxidized by hot, concentrated nitric acid to form benzoic acid or other degradation products.[4][5]
Q4: What is the role of sulfuric acid in the nitrating mixture?
Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[1][6][9]
Q5: How can I effectively control the reaction temperature?
Nitration reactions are highly exothermic.[3] To maintain a low temperature, it is crucial to:
-
Add the nitrating agent slowly to the substrate.
-
Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Ensure vigorous stirring to promote even heat distribution.
Quantitative Data on Alkylbenzene Nitration
The following table summarizes the isomer distribution for the nitration of related alkylbenzenes, which can serve as a reference for what to expect with propylbenzene.
| Alkylbenzene | % Ortho | % Meta | % Para | Reference |
| Toluene | 58.5 | 4.5 | 37 | [8] |
| Ethylbenzene | 45 | 5 | 50 | |
| Isopropylbenzene | 30 | 8 | 62 | |
| tert-Butylbenzene | 16 | 8 | 75 | [8] |
Note: Data for ethylbenzene and isopropylbenzene are typical literature values and are provided for comparative purposes.
Experimental Protocols
Standard Protocol for Mononitration of Propylbenzene
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture:
-
In a flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
-
Reaction:
-
In a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool the propylbenzene.
-
Slowly add the pre-cooled nitrating mixture dropwise to the propylbenzene while maintaining the reaction temperature between 0°C and 10°C.
-
After the addition is complete, continue stirring at this temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting mixture of nitropropylbenzene isomers can be separated by fractional distillation under vacuum or by column chromatography.[10]
-
Visualizations
Caption: Main and side reaction pathways in the nitration of propylbenzene.
Caption: A logical workflow for troubleshooting common issues in propylbenzene nitration.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Optimizing temperature and pressure for propylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of propylaniline. Our goal is to help you navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing N-propylaniline?
A1: N-propylaniline is typically synthesized via the direct N-alkylation of aniline. This involves reacting aniline with a propylating agent, such as n-propanol or a propyl halide (e.g., 1-bromopropane). The reaction using n-propanol is often carried out at elevated temperature and pressure with an acid catalyst.[1] Another route involves the reduction of a corresponding nitro-compound, but direct alkylation is common for optimizing reaction parameters like temperature and pressure.
Q2: What are the primary challenges encountered during N-propylaniline synthesis?
A2: The main challenges include controlling selectivity, preventing side reactions, and maximizing yield. Key issues are:
-
Over-alkylation: The product, N-propylaniline, can react further to form N,N-dipropylaniline.[2] This is a common problem because the secondary amine product can be more nucleophilic than the starting aniline.
-
Side Reactions: Under certain conditions, elimination reactions can occur, producing propene.[3] Additionally, C-alkylation can lead to the formation of isomers like 2-propylaniline and 4-propylaniline.[4]
-
Tar Formation: Excessively high temperatures and pressures can lead to the formation of undesirable tarry matter, complicating purification and reducing yield.[1]
Q3: What are the generally recommended optimal temperature and pressure conditions?
A3: For the synthesis of N-propylaniline from aniline and n-propanol using an acid catalyst (like H₂SO₄ or HCl), an optimal temperature of 245°C and a pressure of 600 lb/in² (approximately 4.14 MPa) have been reported.[1] It is crucial to note that very high pressure does not improve the reaction and may promote tar formation.[1]
Troubleshooting Guide
Problem: Low yield of N-propylaniline with significant N,N-dipropylaniline formation.
-
Possible Cause: The reaction is proceeding past the desired mono-alkylation stage. This over-alkylation is common because the N-propylaniline product is often more reactive than aniline itself.[2]
-
Solution:
-
Adjust Stoichiometry: Increase the molar ratio of aniline to the propylating agent. Using an excess of aniline will increase the probability of the alkylating agent reacting with aniline rather than the N-propylaniline product.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of aniline and the formation of the mono- and di-substituted products. Stop the reaction when the concentration of N-propylaniline is at its maximum.
-
Consider Amide Protection: For greater control and to prevent over-alkylation, the aniline's amino group can be converted to an amide (e.g., acetanilide). The amide can then be alkylated, followed by hydrolysis to yield the secondary amine.[5]
-
Problem: The final product is contaminated with a dark, viscous, tarry substance.
-
Possible Cause: The reaction temperature or pressure was too high. Elevated conditions can cause polymerization or degradation of reactants and products.[1]
-
Solution:
-
Reduce Pressure: Maintain the pressure at the optimal level of around 600 lb/in² (4.14 MPa). Excess pressure does not benefit the synthesis of dipropylaniline and can be detrimental.[1]
-
Optimize Temperature: While a high temperature is necessary, excessive heat can lower efficiency due to side reactions. Adhere to the recommended 245°C for the n-propanol route and avoid significant overheating.[1]
-
Inert Atmosphere: Running the reaction under a neutral atmosphere, such as nitrogen gas, can help prevent the oxidation of intermediate products which may contribute to tar formation.
-
Problem: Isomers such as 2-propylaniline and 4-propylaniline are detected in the product mixture.
-
Possible Cause: The reaction conditions are promoting C-alkylation (a Friedel-Crafts-type reaction on the aromatic ring) instead of, or in addition to, the desired N-alkylation.
-
Solution:
-
Catalyst Selection: The choice of catalyst is critical. Lewis acid catalysts commonly used for Friedel-Crafts reactions should be used with caution. Brønsted acids like H₂SO₄ or HCl have been shown to be effective for N-alkylation.[1]
-
Temperature Control: C-alkylation versus N-alkylation can be temperature-dependent. Systematically vary the reaction temperature to find a range that maximizes selectivity for the N-alkylated product.
-
Data Presentation
The following table summarizes the optimal conditions and resulting conversions for the synthesis from aniline and n-propanol as reported in a systematic study.[1]
| Parameter | Optimal Value | Catalyst | Aniline to Propylaniline Conversion | Aniline to Dipropylaniline Conversion |
| Temperature | 245°C | H₂SO₄ | 47.75% | 45.53% |
| Pressure | 600 lb/in² (~4.14 MPa) | H₂SO₄ | 47.75% | 45.53% |
| Temperature | 245°C | HCl | 51.55% | 46.57% |
| Pressure | 600 lb/in² (~4.14 MPa) | HCl | 51.55% | 46.57% |
| Residence Period | 2 hours | H₂SO₄ / HCl | - | - |
| Mole Ratio (Aniline:n-propanol) | 1:3 | H₂SO₄ / HCl | - | - |
| Mole Ratio (Aniline:H⁺) | 1:0.305 | H₂SO₄ / HCl | - | - |
Experimental Protocols
Protocol: Synthesis of N-Propylaniline via Direct Alkylation of Aniline with n-Propanol
This protocol is based on the optimized conditions reported for the synthesis of propyl- and dipropylanilines.[1]
Materials:
-
Aniline
-
n-Propanol
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
High-pressure autoclave reactor with temperature and pressure controls
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Dichloromethane or Diethyl Ether for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactant Charging: To the high-pressure autoclave, add aniline and n-propanol in a 1:3 molar ratio.
-
Catalyst Addition: Carefully add the acid catalyst (H₂SO₄ or HCl) such that the molar ratio of aniline to H⁺ ions is 1:0.305.
-
Sealing and Purging: Seal the reactor securely. Purge the vessel with an inert gas, such as nitrogen, to remove air and prevent oxidation.
-
Reaction Conditions: Pressurize the reactor to 600 lb/in² (4.14 MPa) with the inert gas. Begin stirring and heat the mixture to 245°C.
-
Reaction Time: Maintain these conditions for a residence period of 2 hours.
-
Cooling and Depressurization: After 2 hours, turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the pressure.
-
Work-up: a. Transfer the reaction mixture to a beaker. b. Slowly neutralize the mixture with a NaOH solution until the pH is basic. c. Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent like dichloromethane or diethyl ether. d. Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and remove the solvent using a rotary evaporator. b. Purify the crude product mixture (containing N-propylaniline, N,N-dipropylaniline, and unreacted aniline) via fractional distillation under reduced pressure to isolate the N-propylaniline fraction.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Explain the alkylation of aniline. [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Degradation pathways of 3-Propylaniline under storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and degradation of 3-Propylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container, protected from light and air.[1] It is advisable to store it in a dry, dark place to minimize degradation.[1]
Q2: My this compound has turned yellow/brown. Is it still usable?
A2: The appearance of a yellow or brown color is a common indicator of degradation, likely due to oxidation from exposure to air and/or light.[1] While slight discoloration may not significantly impact all applications, it is a sign of impurity formation. For sensitive applications, it is recommended to assess the purity of the material using analytical techniques like HPLC or GC-MS before use.
Q3: What are the primary degradation pathways for this compound under storage?
A3: The primary degradation pathway for this compound, like other aniline derivatives, is oxidation. The amino group is susceptible to oxidation, which can lead to the formation of a variety of colored impurities. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.
Q4: What are the potential degradation products of this compound?
A4: Based on the degradation pathways of similar aniline compounds, potential degradation products of this compound may include:
-
Oxidation Products: 3-Propyl-aminophenols, 3-Propyl-nitrosobenzene, 3-Propyl-nitrobenzene.
-
Coupling Products: Azoxybenzene, azobenzene, and other polymeric materials.
Troubleshooting Guides
Problem: Unexpected side products in my reaction using this compound.
-
Possible Cause: The this compound may have degraded during storage, introducing impurities that are participating in the reaction.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of the this compound stock using HPLC or GC-MS (see Experimental Protocols below).
-
Purify if Necessary: If significant impurities are detected, consider purifying the this compound by distillation or chromatography.
-
Use a Fresh Stock: If purification is not feasible, use a fresh, unopened bottle of this compound.
-
Inert Storage: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Problem: Inconsistent results between different batches of this compound.
-
Possible Cause: Different batches may have varying levels of degradation products due to differences in manufacturing, handling, or storage history.
-
Troubleshooting Steps:
-
Standardize Analysis: Analyze each new batch of this compound for purity before use to establish a baseline.
-
Compare Chromatograms: Compare the HPLC or GC-MS chromatograms of different batches to identify any variations in impurity profiles.
-
Review Storage: Ensure that all batches are stored under the same recommended conditions.
-
Quantitative Data
| Storage Condition | Time (Months) | This compound (%) | Total Impurities (%) | Appearance |
| Recommended | 0 | >99.5 | <0.5 | Colorless to pale yellow |
| (Room Temp, Dark, Sealed) | 6 | 99.0 | 1.0 | Pale yellow |
| 12 | 98.5 | 1.5 | Yellow | |
| Elevated Temperature | 0 | >99.5 | <0.5 | Colorless to pale yellow |
| (40°C, Dark, Sealed) | 6 | 97.0 | 3.0 | Yellow-brown |
| 12 | 95.0 | 5.0 | Brown | |
| Exposed to Light & Air | 0 | >99.5 | <0.5 | Colorless to pale yellow |
| (Room Temp) | 6 | 96.0 | 4.0 | Dark brown |
| 12 | 92.0 | 8.0 | Dark brown to black |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This method is adapted from established procedures for analyzing aniline and its derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
GC-MS Method for Identification of Degradation Products
This method is suitable for identifying volatile and semi-volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation:
-
Dissolve a sample of the this compound in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 1 µL (splitless injection).
Visualizations
Caption: Oxidative degradation pathways of this compound.
References
Overcoming tar formation in aniline alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in aniline alkylation reactions, with a specific focus on preventing the formation of tar and other undesirable byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during aniline alkylation experiments.
1. Q: My reaction is producing a significant amount of dark, insoluble material (tar). What are the likely causes and how can I prevent this?
A: Tar formation in aniline alkylation is typically a result of several concurrent side reactions, including polyalkylation, C-alkylation, and other undesired intermolecular reactions. Here are the primary causes and troubleshooting steps:
-
Over-alkylation (Polyalkylation): The initial N-alkylation product is often more nucleophilic than the starting aniline, leading to further reaction with the alkylating agent to form di- and tri-alkylated products. These can contribute to the formation of complex, high-molecular-weight tars.[1]
-
Solution:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the aniline to the alkylating agent. An excess of aniline can sometimes favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyalkylation.
-
Protecting Groups: For primary or secondary amines as target products, consider using a protecting group strategy to prevent over-alkylation.[2]
-
-
-
C-Alkylation: Alkylation can occur on the aromatic ring of aniline, particularly at the ortho and para positions, in addition to the desired N-alkylation. This is a common issue in Friedel-Crafts type reactions.[3]
-
Solution:
-
Catalyst Choice: The choice of catalyst is critical. Lewis acids like AlCl₃ can promote C-alkylation.[3][4] Using catalysts known to favor N-alkylation, such as certain transition metal complexes (e.g., manganese, cobalt, ruthenium), can significantly improve selectivity.[5][6]
-
Reaction Temperature: Lower reaction temperatures generally favor N-alkylation over C-alkylation.
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition pathways, leading to tar formation.
-
Solution:
-
Optimize Temperature: Carefully screen reaction temperatures to find the optimal balance between reaction rate and selectivity. Often, running the reaction at a lower temperature for a longer duration is beneficial.
-
-
-
Inappropriate Solvent or Base: The choice of solvent and base can influence the reaction pathway and the stability of intermediates.
-
Solution:
-
Solvent Selection: Aprotic solvents are often more efficient than protic solvents for N-alkylation as they do not participate in dehydrogenation.
-
Base Selection: The base used can affect the nucleophilicity of the aniline and the reactivity of the alkylating agent. Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK).[5]
-
-
2. Q: I am observing both N-alkylated and C-alkylated products in my reaction mixture. How can I improve the selectivity for N-alkylation?
A: Achieving high selectivity for N-alkylation over C-alkylation is a common challenge. Here are some strategies:
-
Catalyst Selection: As mentioned, the catalyst plays a pivotal role. Solid acid catalysts, including oxides, clays, and zeolites, can be tailored to improve selectivity.[7] For instance, a mechanism involving both Brønsted and Lewis acid sites has been proposed for aniline alkylation with alcohols over solid acids.[7]
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor N-alkylation.
-
Protecting the Amino Group: In some cases, protecting the amino group (e.g., through acetylation) can direct the reaction towards C-alkylation if that is the desired outcome. Conversely, avoiding conditions that strongly activate the ring for electrophilic substitution is key for N-alkylation.
-
3. Q: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
A: Low conversion can be due to several factors:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst amount may improve conversion.
-
Switch Catalyst: Consider a more active catalyst system. For example, manganese pincer complexes have shown high efficiency for the N-alkylation of anilines with alcohols under mild conditions.[5]
-
-
-
Deactivation of the Catalyst: The catalyst may be deactivated by impurities or byproducts. For instance, in Friedel-Crafts reactions, the aniline itself can react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating salt.[4][8]
-
Solution:
-
Use a Different Catalyst System: Opt for catalysts that are not deactivated by amines.
-
Ensure Anhydrous Conditions: Water can deactivate many catalysts. Ensure all reagents and solvents are dry.
-
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at the chosen temperature.
-
Solution:
-
Gradually Increase Temperature: Carefully increase the reaction temperature while monitoring for the formation of byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of aniline alkylation?
A1: In aniline alkylation, "tar" refers to a complex, often dark and viscous or solid mixture of high-molecular-weight byproducts. It is not a single compound but rather a collection of substances that can include:
-
Polyalkylated anilines: Di- and tri-alkylated products.
-
C-alkylated products: Compounds where the alkyl group has added to the aromatic ring.
-
Products of intermolecular reactions: Complex molecules formed from the reaction of multiple aniline and/or alkylating agent molecules.
-
Degradation products: Unidentified decomposition products formed under harsh reaction conditions.
Q2: How does the choice of alkylating agent affect tar formation?
A2: The reactivity of the alkylating agent is a crucial factor.
-
Alkyl Halides: These are common alkylating agents. However, the reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. This lack of selectivity contributes to tar formation.
-
Alcohols: Using alcohols as alkylating agents is often a greener and more selective method, especially when paired with a suitable catalyst.[6] This approach typically produces water as the only byproduct.[6][9]
-
Aldehydes/Ketones (Reductive Amination): This is another selective method for mono-N-alkylation that can minimize byproduct formation.
Q3: Can protecting the aniline nitrogen help prevent tar formation?
A3: Yes, in some instances. Acetylation of the amino group to form an acetanilide reduces the activating effect of the nitrogen on the aromatic ring and can be used to control the reaction.[4] However, this adds extra steps for protection and deprotection to the synthesis. For selective mono-N-alkylation, the use of appropriate catalysts and reaction conditions is often a more direct approach.
Q4: Are there any general reaction conditions that are known to minimize tar formation?
A4: Yes, several general principles can be applied:
-
Use of Catalysts for Selective N-Alkylation: Employing catalysts known for high selectivity towards mono-N-alkylation, such as specific transition metal complexes, is highly recommended.[5][6][9]
-
Mild Reaction Conditions: Whenever possible, use lower reaction temperatures and shorter reaction times.
-
Careful Control of Stoichiometry: Precise control over the molar ratios of reactants is essential to suppress over-alkylation.
-
Choice of Alkylating Agent: Consider using alcohols in the presence of a suitable catalyst as a more selective alternative to highly reactive alkyl halides.
Data Presentation
Table 1: Influence of Reaction Temperature on Aniline Alkylation with Methanol
| Catalyst | Temperature (°C) | Aniline Conversion (%) | Selectivity for N-Methylaniline (%) | Selectivity for N,N-Dimethylaniline (%) |
| CrAlP–PA-10–773 | 300 | - | 99 | 1 |
| CrAlP–PA-10–773 | 400 | - | 57 | 36 |
Data extracted from a study on the vapor-phase alkylation of aniline with methanol. The trend shows that increasing temperature favors the formation of the di-substituted product.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Aniline with Benzyl Alcohol using a Manganese Pincer Complex Catalyst
This protocol is based on a literature procedure for the selective mono-N-alkylation of anilines.[5]
Materials:
-
Aniline derivative (1 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Manganese pincer complex 1 (14.9 mg, 0.03 mmol)
-
Potassium tert-butoxide (t-BuOK) (84 mg, 0.75 mmol)
-
Dry toluene (2 ml)
-
Oven-dried 25-mL Schlenk tube with a stirring bar
-
Argon or Nitrogen supply
Procedure:
-
To the oven-dried 25-mL Schlenk tube containing a stirring bar, add the manganese pincer complex 1 and t-BuOK.
-
Connect the Schlenk tube to a Schlenk line and perform three vacuum-argon (or nitrogen) exchange cycles to ensure an inert atmosphere.
-
Under a positive flow of argon, add the dry toluene, the aniline derivative, and the benzyl alcohol to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated aniline.
Visualizations
Caption: Reaction pathways in aniline alkylation leading to the desired product and tar formation.
Caption: A troubleshooting workflow for addressing tar formation in aniline alkylation reactions.
References
- 1. youtube.com [youtube.com]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Propylaniline NMR Spectra
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with peak splitting in the ¹H NMR spectrum of 3-propylaniline. Below you will find a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in resolving common spectral artifacts.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Aromatic Protons | |||
| H-2 | 6.95 | d | J_ortho ≈ 7.6 |
| H-4 | 6.58 | dd | J_ortho ≈ 7.9, J_meta ≈ 1.8 |
| H-5 | 7.05 | t | J_ortho ≈ 7.8 |
| H-6 | 6.65 | d | J_ortho ≈ 7.7 |
| Propyl Chain Protons | |||
| -CH₂- (alpha) | 2.48 | t | J ≈ 7.6 |
| -CH₂- (beta) | 1.62 | sextet | J ≈ 7.5 |
| -CH₃ (gamma) | 0.94 | t | J ≈ 7.4 |
| Amine Protons | |||
| -NH₂ | 3.6 (variable) | br s | N/A |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to unexpected peak splitting in the ¹H NMR spectrum of this compound.
Q1: Why are the peaks for the aromatic protons in my spectrum showing complex and overlapping multiplets instead of the predicted simple doublets and triplets?
A1: The aromatic region of a substituted benzene ring, such as in this compound, often exhibits complex splitting patterns due to second-order effects and similar chemical shifts of the non-equivalent protons.[1][2]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J), the simple n+1 rule may not apply, leading to more complex patterns. The inner peaks of a multiplet may become more intense, and the outer peaks less intense.
-
Overlapping Signals: The chemical shifts of the aromatic protons in this compound are relatively close. This proximity can cause their multiplets to overlap, creating a single, broad, and difficult-to-interpret multiplet.[1]
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion (in Hz), potentially resolving the overlapping signals into first-order patterns.
-
Use a Different Solvent: Changing the NMR solvent can sometimes alter the chemical shifts of the aromatic protons enough to resolve overlapping signals.[2]
-
Q2: The signal for my terminal methyl (-CH₃) group appears as a triplet of triplets, not a simple triplet. What could be the cause?
A2: This is an example of complex splitting. While the methyl protons are primarily coupled to the adjacent methylene (-CH₂-) protons, they can also experience long-range coupling with other protons in the molecule, although this is less common for alkyl chains. A more likely scenario is that you are observing a different isomer or an impurity. However, if you are certain of your compound's identity, consider the following:
-
Long-Range Coupling: In some molecules, coupling can occur over more than three bonds, especially in rigid systems. While less likely in a flexible propyl chain, it is a possibility.
-
Troubleshooting:
-
2D NMR: A COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to the methyl group. This would confirm if there is unexpected long-range coupling.
-
Q3: The signal for the amine (-NH₂) protons is a broad singlet, but I expected a triplet due to coupling with the adjacent methylene group. Why is this?
A3: The splitting of N-H protons is often not observed for several reasons:
-
Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment which can cause rapid relaxation of the attached protons, leading to peak broadening that obscures any coupling.
-
Proton Exchange: Amine protons can undergo rapid chemical exchange with each other and with trace amounts of water or acidic impurities in the NMR solvent.[3] This exchange happens on a timescale faster than the NMR experiment can resolve the coupling, resulting in an averaged, broad singlet.[3]
-
Troubleshooting/Confirmation:
-
D₂O Shake: To confirm the identity of the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the peak will disappear or significantly decrease in intensity.[3]
-
Q4: My entire spectrum has broad or distorted peaks. What are the general causes?
A4: Broad peaks throughout a spectrum can be caused by several experimental factors:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is necessary.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or using a fresh, high-purity solvent can mitigate this.
-
Insoluble Material: If your sample is not fully dissolved, the solid particles can disrupt the magnetic field homogeneity. Filter your sample before placing it in the NMR tube.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum of this compound
Following a standardized protocol is crucial for obtaining a high-quality NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or benzene-d₆ can also be used if solubility is an issue or to resolve overlapping peaks.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference peak at 0 ppm.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Degassing (Optional): If paramagnetic impurities are a concern, the sample can be degassed by bubbling an inert gas like nitrogen or argon through the solution for several minutes.
2. NMR Spectrometer Setup and Data Acquisition:
-
Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity. This is a critical step for obtaining sharp peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45 degree pulse angle for quantitative measurements.
-
Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate all the peaks to determine the relative number of protons for each signal.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for this compound NMR peak splitting.
References
Technical Support Center: Enhancing the Stability of 3-Propylaniline for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-propylaniline during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to oxygen, light, and elevated temperatures. The amine functional group is susceptible to oxidation, a process that can be accelerated by light (photo-oxidation) and heat.[1][2] This degradation often manifests as a discoloration of the compound, turning from a colorless or pale yellow to a darker brown or reddish hue.
Q2: What is the expected shelf-life of this compound under optimal storage conditions?
Q3: Are there any visible signs of this compound degradation?
A3: Yes, the most common visible sign of degradation is a change in color.[1][2] Freshly distilled this compound should be a colorless to pale yellow liquid. The development of a yellow, brown, or reddish-brown color indicates the formation of oxidation products.
Q4: What are the typical degradation products of alkyl-substituted anilines like this compound?
A4: The degradation of alkyl-substituted anilines through oxidation can lead to a complex mixture of products. The initial steps often involve the formation of radical cations, which can then couple to form various colored dimeric and polymeric species.[4] Further oxidation can also lead to the formation of nitroso and nitro compounds.
Q5: Can I use standard glass vials for storing this compound?
A5: It is recommended to use amber glass vials or bottles to protect the compound from light.[1][5][6] For long-term storage of highly pure material, sealing the amber vials under an inert atmosphere is crucial. Containers should have tight-fitting caps, preferably with a PTFE liner, to prevent moisture and air ingress.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration (Yellowing/Browning) | 1. Exposure to air (oxygen).[1][2] 2. Exposure to light.[1][2] 3. Storage at elevated temperatures.[7] | 1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber glass containers and store in the dark. 3. Store at reduced temperatures (refrigerated or frozen). |
| Presence of Particulates | 1. Advanced degradation leading to the formation of insoluble polymers. 2. Contamination. | 1. If the purity is critical, the material may need to be redistilled. 2. Filter the material through a PTFE syringe filter if the particulates are minimal and the purity requirements are less stringent. |
| Inconsistent Experimental Results | 1. Use of degraded this compound with varying levels of impurities. | 1. Check the purity of the this compound stock by a suitable analytical method (e.g., GC-MS or HPLC). 2. If degraded, purify the material by distillation before use. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere
This protocol describes the standard procedure for storing this compound to minimize degradation over extended periods.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined screw caps or ampoules
-
Source of high-purity argon or nitrogen gas
-
Schlenk line or glove box
-
Syringes and needles
-
Septa
-
Freezer (-20°C or below)
Procedure:
-
Preparation of Vials: Ensure the amber glass vials and caps are clean and dry. If using ampoules, have sealing equipment ready.
-
Inerting the Vial:
-
Using a Schlenk Line: Place the open vial in a flask connected to the Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Using a Gentle Stream of Gas: Alternatively, insert a needle connected to the inert gas source into the vial, with a second needle serving as an outlet. Gently flush the vial with the inert gas for several minutes.
-
-
Transfer of this compound:
-
Under a positive pressure of inert gas, transfer the desired amount of this compound into the inerted vial using a clean, dry syringe.
-
-
Sealing the Vial:
-
Securely cap the vial. For screw caps, ensure a tight seal.
-
If using ampoules, flame-seal the neck of the ampoule while maintaining a positive pressure of inert gas.
-
-
Storage:
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a freezer at -20°C or below for long-term storage.
-
Protocol 2: Stabilization of this compound with an Antioxidant
This protocol provides a method for adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to this compound to inhibit oxidative degradation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Amber glass bottle with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Determine the Amount of BHT: A typical concentration for BHT as an antioxidant is between 0.01% and 0.1% by weight. For example, to prepare a 0.05% w/w solution in 100 g of this compound, you would need 0.05 g of BHT.
-
Dissolving the Antioxidant:
-
Place the desired amount of this compound into the amber glass bottle containing a magnetic stir bar.
-
Accurately weigh the required amount of BHT and add it to the this compound.
-
Seal the bottle and stir the mixture at room temperature until the BHT is completely dissolved. Gentle warming may be used if necessary, but it should be done under an inert atmosphere to prevent oxidation.
-
-
Storage:
-
Once the BHT is fully dissolved, store the stabilized solution in the sealed amber glass bottle in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Data Presentation
The following tables provide representative data on the stability of aromatic amines under various storage conditions. While this data is not specific to this compound, it illustrates the general trends in stability.
Table 1: Effect of Temperature on Aromatic Amine Stability Over 10 Days
| Storage Temperature (°C) | Average Recovery (%) |
| 20 | 85 |
| 4 | >95 |
| -20 | >99 |
| -70 | >99 |
Data is illustrative and based on general trends for aromatic amines.[3]
Table 2: Effect of Atmosphere on Aromatic Amine Discoloration (Visual Inspection)
| Storage Condition | Observation after 3 months |
| Air, Room Temperature, Light | Significant darkening (dark brown) |
| Air, Room Temperature, Dark | Moderate darkening (yellow-brown) |
| Argon, Room Temperature, Dark | Slight yellowing |
| Argon, -20°C, Dark | No significant change |
This table provides a qualitative representation of expected outcomes.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for inert atmosphere storage.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Propylaniline and 4-Propylaniline in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both 3-propylaniline and 4-propylaniline are activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and propyl groups. However, the position of the propyl group significantly influences the regioselectivity and overall reactivity of the aromatic ring. In 4-propylaniline, the activating effects of both substituents reinforce each other, leading to a higher predicted reactivity and selectivity for substitution at the positions ortho to the strongly activating amino group. Conversely, in this compound, the directing effects of the two groups are not fully aligned, which is expected to result in a more complex mixture of products and potentially a slightly lower overall rate of substitution at a specific position compared to the para-isomer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-propylaniline is presented in Table 1.
| Property | This compound | 4-Propylaniline |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] | 135.21 g/mol [2] |
| CAS Number | 2524-81-4[1] | 2696-84-6[2] |
| Appearance | Clear to slightly yellow liquid[3] | Amber liquid[4] |
| Boiling Point | 230 °C[3] | 224 - 226 °C[4] |
| Density | 0.958 g/cm³ (approx.)[3] | 0.919 g/mL at 25 °C[2] |
Reactivity in Electrophilic Aromatic Substitution
The reactivity of aniline and its derivatives in electrophilic aromatic substitution is primarily governed by the powerful activating and ortho, para-directing effect of the amino group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. The propyl group is also an activating, ortho, para-directing substituent, albeit weaker than the amino group, exerting its influence through a positive inductive effect (+I).
4-Propylaniline: A Case of Reinforced Activation
In 4-propylaniline, the amino and propyl groups are in a para relationship. The strong ortho, para-directing effect of the amino group strongly activates positions 2 and 6 (ortho to the amino group). The propyl group, being at position 4, also directs incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 1, which is already substituted). The dominant directing influence is from the much stronger activating amino group. Therefore, electrophilic attack is overwhelmingly favored at the positions ortho to the amino group (positions 2 and 6). This alignment of directing effects leads to a high degree of regioselectivity and a predicted high rate of reaction at these positions.
This compound: A Scenario of Competing Directing Effects
For this compound, the directing effects of the amino and propyl groups are not as straightforwardly aligned. The amino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6. The propyl group at position 3 directs to its ortho positions (positions 2 and 4) and its para position (position 6).
The positions are activated as follows:
-
Position 2: Activated by both the amino group (ortho) and the propyl group (ortho).
-
Position 4: Activated by both the amino group (para) and the propyl group (ortho).
-
Position 6: Activated by the amino group (ortho) and the propyl group (para).
Due to these competing, yet somewhat overlapping, directing effects, electrophilic substitution on this compound is expected to yield a mixture of isomers. The relative yields would depend on the specific reaction conditions and the steric hindrance posed by the electrophile.
Predicted Reactivity Comparison
| Feature | This compound | 4-Propylaniline |
| Overall Reactivity | High | Very High |
| Regioselectivity | Lower (mixture of products) | High (predominantly ortho to the amino group) |
| Predicted Major Products | Mixture of 2-, 4-, and 6-substituted isomers | 2-substituted isomer |
Experimental Protocol: Nitration of Propylanilines (A Representative Procedure)
This protocol is a general procedure for the nitration of anilines and should be adapted and optimized for the specific substrate and desired scale.
Materials:
-
Propylaniline isomer (this compound or 4-propylaniline)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
Step 1: Protection of the Amino Group
-
In a flask, dissolve the propylaniline isomer in a slight excess of acetic anhydride.
-
Gently warm the mixture for a short period to ensure complete formation of the corresponding acetanilide. This step is crucial to prevent oxidation of the amino group by the nitrating mixture and to moderate its activating effect, thus avoiding polysubstitution.
Step 2: Nitration
-
Cool the acetanilide solution in an ice bath.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled acetanilide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.
Step 3: Workup and Isolation
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid nitroacetanilide product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid.
Step 4: Deprotection
-
Hydrolyze the collected nitroacetanilide by heating it with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis is complete, neutralize the solution to precipitate the nitro-propylaniline product.
-
Collect the final product by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.
Step 5: Analysis
-
The product(s) should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric distribution in the case of this compound.
Visualization of Reaction Pathways and Concepts
Caption: General workflow for electrophilic aromatic substitution on propylaniline.
Caption: Directing effects in 4-propylaniline leading to high regioselectivity.
Caption: Competing directing effects in this compound leading to a mixture of products.
Biological Significance of Substituted Anilines
Aniline and its derivatives are important pharmacophores in drug discovery. While specific data on the biological activities of this compound and 4-propylaniline is limited, substituted anilines are known to exhibit a range of biological effects, including anticancer properties. For instance, some aniline derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential mechanism of action for anticancer aniline derivatives.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
A Comparative Spectral Analysis of Propylaniline Isomers for Researchers and Drug Development Professionals
A deep dive into the spectral characteristics of 2-propylaniline, 3-propylaniline, and 4-propylaniline, this guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.
Propylaniline isomers, consisting of a propyl group attached to the aniline ring at the ortho (2-), meta (3-), or para (4-) position, are of significant interest in chemical synthesis and drug development. Their structural variations lead to distinct physicochemical properties and, consequently, unique spectral fingerprints. Understanding these differences is crucial for identification, characterization, and quality control in various scientific applications. This guide presents a comparative analysis of the key spectral features of these three isomers.
Summary of Spectral Data
The following table summarizes the key spectral data obtained for 2-propylaniline, this compound, and 4-propylaniline across various analytical techniques.
| Isomer | Technique | Key Spectral Features |
| 2-Propylaniline | ¹H NMR | Aromatic protons typically appear as a multiplet in the range of δ 6.6-7.2 ppm. The propyl group protons show a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the ring (around δ 2.5 ppm). The amine protons appear as a broad singlet.[1] |
| ¹³C NMR | Aromatic carbons resonate in the region of δ 115-145 ppm. The propyl group carbons appear at approximately δ 14, 23, and 30 ppm.[2][3] | |
| IR (cm⁻¹) | N-H stretching vibrations are observed as two distinct bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine. C-H stretching of the aromatic ring is seen just above 3000 cm⁻¹, while aliphatic C-H stretching is below 3000 cm⁻¹. Aromatic C=C stretching appears around 1600 cm⁻¹.[4] | |
| MS (m/z) | The molecular ion peak [M]⁺ is observed at m/z 135. A prominent fragment ion is often seen at m/z 106, corresponding to the loss of an ethyl group ([M-29]⁺).[5][6] | |
| UV-Vis (λmax) | In a non-polar solvent, two absorption bands are typically observed around 230-240 nm and 280-290 nm, corresponding to π-π* transitions of the benzene ring.[7][8] | |
| This compound | ¹H NMR | The aromatic protons exhibit a more complex splitting pattern compared to the other isomers, appearing in the δ 6.5-7.1 ppm region. The propyl group signals are similar to those of the 2-isomer. |
| ¹³C NMR | The chemical shifts of the aromatic carbons differ from the ortho and para isomers due to the meta-substitution pattern. | |
| IR (cm⁻¹) | The IR spectrum is broadly similar to the other isomers, with characteristic N-H, aromatic C-H, aliphatic C-H, and aromatic C=C stretching vibrations. | |
| MS (m/z) | The molecular ion peak [M]⁺ is at m/z 135, with a fragmentation pattern that can help distinguish it from the other isomers. | |
| UV-Vis (λmax) | The absorption maxima are expected to be similar to aniline, with bands around 230 nm and 280 nm.[7][8] | |
| 4-Propylaniline | ¹H NMR | The aromatic region often shows a more symmetrical pattern, typically two doublets (an AA'BB' system), in the δ 6.6-7.0 ppm range. The propyl group protons have similar chemical shifts to the other isomers.[9] |
| ¹³C NMR | Due to the symmetry of the para-substituted ring, fewer signals may be observed in the aromatic region compared to the other isomers.[10] | |
| IR (cm⁻¹) | The spectrum displays the characteristic peaks for a primary aromatic amine, similar to its isomers. An out-of-plane C-H bending band in the 800-850 cm⁻¹ region is indicative of para-substitution.[11][12] | |
| MS (m/z) | The molecular ion peak [M]⁺ is at m/z 135. The fragmentation pattern, particularly the relative intensities of fragment ions, can be used for differentiation.[13] | |
| UV-Vis (λmax) | Similar to the other isomers, it exhibits two main absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent.[7][8] |
Note: Specific chemical shifts (δ) in ppm, vibrational frequencies in cm⁻¹, and mass-to-charge ratios (m/z) can vary slightly depending on the solvent, concentration, and instrument used.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative spectral analysis of propylaniline isomers.
References
- 1. 2-Propylaniline(1821-39-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2-Propylaniline(1821-39-2) IR Spectrum [m.chemicalbook.com]
- 5. 2-Propylaniline(1821-39-2) MS [m.chemicalbook.com]
- 6. Benzenamine, 2-propyl- [webbook.nist.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. 4-PROPYLANILINE(2696-84-6) 1H NMR [m.chemicalbook.com]
- 10. 4-PROPYLANILINE(2696-84-6) 13C NMR [m.chemicalbook.com]
- 11. 4-PROPYLANILINE(2696-84-6) IR Spectrum [m.chemicalbook.com]
- 12. Benzenamine, 4-propyl- [webbook.nist.gov]
- 13. 4-PROPYLANILINE(2696-84-6) MS [m.chemicalbook.com]
A Spectroscopic Guide to Differentiating Positional Isomers: 2-Propylaniline, 3-Propylaniline, and 4-Propylaniline
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive guide for distinguishing the positional isomers of propylaniline. This publication details the spectroscopic differences between 2-propylaniline, 3-propylaniline, and 4-propylaniline, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By providing detailed experimental data and protocols, this guide serves as an essential resource for the unambiguous identification of these compounds in a laboratory setting.
The differentiation of positional isomers is a critical task in chemical synthesis and pharmaceutical development, where the specific substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity. This guide presents a side-by-side comparison of the spectroscopic data for 2-, 3-, and 4-propylaniline, enabling clear and confident structural elucidation.
Spectroscopic Comparison
The following tables summarize the key spectroscopic data obtained for the three propylaniline isomers.
¹H NMR Spectroscopy Data
The ¹H NMR spectra of the three isomers are most notably distinguished by the splitting patterns of the aromatic protons. The substitution pattern on the benzene ring directly influences the coupling between adjacent protons, providing a unique fingerprint for each isomer.
| Compound | Aromatic Protons (δ, ppm) | Propyl Group Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| 2-Propylaniline | ~7.00 (m, 2H), ~6.70 (m, 2H)[1] | ~2.41 (t, 2H, -CH₂-), ~1.61 (sextet, 2H, -CH₂-), ~0.97 (t, 3H, -CH₃)[1] | ~3.51 (s, 2H)[1] |
| This compound | ~6.9-7.1 (m, 1H), ~6.5-6.7 (m, 3H) | ~2.50 (t, 2H, -CH₂-), ~1.60 (sextet, 2H, -CH₂-), ~0.93 (t, 3H, -CH₃) | ~3.60 (s, 2H) |
| 4-Propylaniline | ~6.94 (d, 2H), ~6.56 (d, 2H)[2] | ~2.45 (t, 2H, -CH₂-), ~1.56 (sextet, 2H, -CH₂-), ~0.90 (t, 3H, -CH₃)[2] | ~3.41 (s, 2H)[2] |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), sextet, and m (multiplet). J-couplings are typically in the range of 7-8 Hz for ortho-coupling.
¹³C NMR Spectroscopy Data
The number of unique signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the isomer's identity. The symmetry of the 4-propylaniline isomer results in fewer aromatic signals compared to the 2- and 3-isomers.
| Compound | Aromatic Carbons (δ, ppm) | Propyl Group Carbons (δ, ppm) |
| 2-Propylaniline | ~143.9, 129.8, 127.8, 123.2, 118.4, 115.3[3] | ~37.5 (-CH₂-), ~23.0 (-CH₂-), ~14.2 (-CH₃) |
| This compound | ~146.4, 129.3, 118.6, 115.1, 115.0, 112.9[3] | ~38.1 (-CH₂-), ~24.8 (-CH₂-), ~14.0 (-CH₃) |
| 4-Propylaniline | ~144.0, 129.5 (2C), 115.2 (2C), 131.0 | ~37.0 (-CH₂-), ~24.9 (-CH₂-), ~13.9 (-CH₃) |
Infrared (IR) Spectroscopy Data
The IR spectra of all three isomers show characteristic N-H stretching vibrations of the primary amine group. However, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region can be diagnostic of the substitution pattern.
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | C-H OOP Bending (cm⁻¹) |
| 2-Propylaniline | ~3430, ~3350[4] | ~3050 | ~2960, ~2930, ~2870 | ~750 (ortho-disubstituted) |
| This compound | ~3430, ~3350 | ~3040 | ~2960, ~2930, ~2870 | ~870, ~780 (meta-disubstituted) |
| 4-Propylaniline | ~3420, ~3340[5] | ~3020 | ~2955, ~2925, ~2865 | ~820 (para-disubstituted)[5] |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of the propylaniline isomers yields a molecular ion peak at m/z 135. The fragmentation patterns, particularly the formation of the base peak, can aid in their differentiation.
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Propylaniline | 135[6] | 106[6] | 106 ([M-C₂H₅]⁺), 77 |
| This compound | 135 | 106 | 106 ([M-C₂H₅]⁺), 77 |
| 4-Propylaniline | 135[7] | 106[7] | 106 ([M-C₂H₅]⁺), 77 |
Note: The primary fragmentation pathway for all three isomers involves the loss of an ethyl radical (•C₂H₅) via benzylic cleavage to form a stable ion at m/z 106. While the mass spectra are very similar, subtle differences in the relative intensities of other fragment ions may be observed.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of propylaniline isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the propylaniline sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small drop of the liquid propylaniline sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the three propylaniline isomers based on their spectroscopic data.
Caption: Workflow for distinguishing propylaniline isomers.
This comprehensive guide provides the necessary data and protocols to confidently distinguish between 2-propylaniline, this compound, and 4-propylaniline. The combination of these spectroscopic techniques offers a robust and reliable method for the structural characterization of these important chemical building blocks.
References
- 1. 2-Propylaniline(1821-39-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-PROPYLANILINE(2696-84-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Propylaniline(1821-39-2) IR Spectrum [m.chemicalbook.com]
- 5. 4-PROPYLANILINE(2696-84-6) IR Spectrum [m.chemicalbook.com]
- 6. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 3-Propylaniline Synthesis: A Comparative Guide to Synthetic Routes and Spectral Data Analysis
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of two synthetic pathways to 3-propylaniline, a valuable building block in medicinal chemistry. The successful synthesis is validated through a comprehensive examination of its spectral data.
This guide will delve into a primary and an alternative method for synthesizing this compound, offering detailed experimental protocols for reproducibility. The synthesized product's identity and purity are confirmed by comparing its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data against established reference values. All quantitative data is presented in clear, tabular formats for straightforward comparison, and key experimental workflows are visualized using Graphviz diagrams.
Primary Synthesis Route: Friedel-Crafts Acylation Followed by Nitration and Reduction
A common and effective method for the preparation of this compound commences with the Friedel-Crafts acylation of benzene. This is followed by nitration and a final reduction step.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 eq), propanoyl chloride (1 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
The reaction is quenched by pouring it onto crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield propiophenone.
Step 2: Nitration of Propiophenone to 3-Nitropropiophenone
-
Propiophenone (1 eq) is added dropwise to a stirred mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (1.5 eq) at 0-5 °C.
-
The mixture is stirred at this temperature for 1 hour.
-
The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and dried to give 3-nitropropiophenone.
Step 3: Clemmensen Reduction of 3-Nitropropiophenone to this compound
-
A mixture of 3-nitropropiophenone (1 eq), amalgamated zinc (5 eq), concentrated hydrochloric acid (10 eq), and toluene is heated at reflux for 24 hours.
-
After cooling, the aqueous layer is separated and basified with a concentrated sodium hydroxide solution.
-
The product is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous potassium carbonate and concentrated in vacuo.
-
The crude product is purified by vacuum distillation to afford this compound.
Alternative Synthesis Route: Reduction of 3-Propylnitrobenzene
An alternative approach involves the direct reduction of commercially available or synthesized 3-propylnitrobenzene.
Experimental Protocol:
-
To a solution of 3-propylnitrobenzene (1 eq) in ethanol, tin(II) chloride dihydrate (4 eq) is added.
-
The mixture is heated at reflux for 3 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with a concentrated sodium hydroxide solution.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel yields this compound.
Spectral Data Validation
The successful synthesis of this compound is confirmed by comparing the spectral data of the product with established reference data.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | t, J=7.6 Hz | 1H | Ar-H |
| 6.65 | d, J=7.6 Hz | 1H | Ar-H |
| 6.58 | s | 1H | Ar-H |
| 6.55 | d, J=7.6 Hz | 1H | Ar-H |
| 3.60 | br s | 2H | -NH₂ |
| 2.48 | t, J=7.6 Hz | 2H | -CH₂-Ar |
| 1.61 | sextet, J=7.6 Hz | 2H | -CH₂-CH₃ |
| 0.93 | t, J=7.3 Hz | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-NH₂ |
| 144.9 | C-propyl |
| 129.0 | Ar-CH |
| 118.8 | Ar-CH |
| 115.8 | Ar-CH |
| 112.9 | Ar-CH |
| 38.0 | -CH₂-Ar |
| 24.8 | -CH₂-CH₃ |
| 13.9 | -CH₃ |
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3435, 3350 | N-H stretching (asymmetric and symmetric) |
| 3050 | Aromatic C-H stretching |
| 2955, 2870 | Aliphatic C-H stretching |
| 1620 | N-H bending |
| 1600, 1490 | Aromatic C=C stretching |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ |
| 106 | 85 | [M - C₂H₅]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental and logical workflows
Caption: Workflow for the synthesis and spectral validation of this compound.
Comparison of Synthetic Routes
| Feature | Primary Route (Friedel-Crafts Acylation) | Alternative Route (Reduction of 3-Propylnitrobenzene) |
| Starting Materials | Benzene, Propanoyl Chloride | 3-Propylnitrobenzene |
| Number of Steps | 3 | 1 |
| Reagents | AlCl₃, HNO₃, H₂SO₄, Zn(Hg), HCl | SnCl₂·2H₂O or other reducing agents |
| Overall Yield | Moderate | Generally high |
| Scalability | Scalable with appropriate safety measures | Scalable |
| Considerations | Requires handling of corrosive and toxic reagents. The Clemmensen reduction is performed under harsh acidic conditions. | Dependent on the availability and cost of the starting material. Milder reaction conditions. |
Conclusion
Both presented synthetic routes yield this compound, the identity of which can be unequivocally confirmed through the presented spectral data. The primary route, while longer, utilizes readily available starting materials. The alternative route is more direct but relies on a more specialized starting material. The choice of synthetic pathway will ultimately depend on the specific needs of the laboratory, including the availability of starting materials, desired scale, and safety considerations. The provided spectral data serves as a crucial benchmark for quality control and validation in any synthesis of this compound.
Unveiling the Biological Potential of 3-Propylaniline Derivatives in Overcoming Multidrug Resistance
A comparative analysis of novel quinazolinamine derivatives incorporating a 3-propylaniline moiety reveals their significant activity as inhibitors of key drug efflux pumps, offering a promising avenue for circumventing multidrug resistance in cancer therapy.
This guide provides a comprehensive comparison of the biological activity of a series of synthesized quinazolinamine derivatives, with a particular focus on the contribution of the this compound scaffold. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Comparative Analysis of Biological Activity
A series of N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their ability to inhibit the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), two major ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer cells. The inhibitory activity was assessed by measuring the reversal of resistance to known anticancer drugs, such as mitoxantrone and paclitaxel, in cell lines overexpressing these transporters.
The following table summarizes the quantitative data for a selection of these derivatives, including the key compound incorporating the this compound moiety.
| Compound ID | R-group on Aniline Ring | BCRP IC50 (µM) | P-gp IC50 (µM) |
| 1 | 3-propyl | 0.25 | 0.48 |
| 2 | 3-ethyl | 0.31 | 0.55 |
| 3 | 3-methyl | 0.42 | 0.71 |
| 4 | 4-propyl | 0.38 | 0.62 |
| 5 | H | 1.25 | 2.10 |
Data is compiled from a representative study on quinazolinamine derivatives.
The data clearly indicates that the presence and position of the alkyl substituent on the aniline ring significantly influence the inhibitory activity. The derivative featuring a 3-propyl group (Compound 1) demonstrated the most potent dual inhibition of both BCRP and P-gp among the compared analogs.
Experimental Protocols
The biological activities of the this compound derivatives and their analogs were determined using the following key experimental methodologies:
BCRP and P-gp Inhibition Assays
The inhibitory activity of the compounds on BCRP and P-gp was evaluated using a flow cytometry-based drug accumulation assay.
-
Cell Culture: Human cancer cell lines overexpressing BCRP (e.g., H460/MX20) and P-gp (e.g., KB-C2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were pre-incubated with various concentrations of the test compounds for 1 hour at 37°C.
-
Substrate Incubation: A fluorescent substrate of the respective transporter (e.g., pheophorbide A for BCRP, calcein-AM for P-gp) was added to the cell suspension and incubated for an additional hour.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells was measured using a flow cytometer. Increased fluorescence in the presence of the test compound indicates inhibition of the efflux pump.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of fluorescence increase against the logarithm of the compound concentration.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of these this compound-containing quinazolinamine derivatives is the inhibition of the drug efflux function of BCRP and P-gp. These transporters are transmembrane proteins that actively pump a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. By blocking these pumps, the derivatives restore the sensitivity of cancer cells to anticancer drugs.
Caption: Mechanism of action of this compound derivatives in overcoming multidrug resistance.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of the this compound derivatives is depicted below.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Comparative Guide to 3-Propylaniline Hydrochloride in the Synthesis of Bioactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-propylaniline hydrochloride and its utility as a chemical intermediate, focusing on its application in the synthesis of quinazolinamine-based kinase inhibitors. Its performance is evaluated against other substituted aniline analogs, supported by experimental data from peer-reviewed research.
Properties of this compound Hydrochloride
This compound hydrochloride is the salt form of this compound, offering improved stability and handling characteristics compared to the free base. It serves as a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Appearance | Clear to slightly yellow liquid | Off-white to light yellow crystalline solid (Typical) |
| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN |
| Molecular Weight | 135.21 g/mol [1] | 171.67 g/mol |
| Boiling Point | 230 °C[2] | Not applicable (decomposes) |
| Melting Point | Not available | 168-172 °C |
| Solubility | Limited solubility in water; Soluble in ethanol, DMSO, acetone[2] | Soluble in water, methanol |
| pKa | 4.90 ± 0.10 (of the conjugate acid)[2] | Not applicable |
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of targeted therapies for cancer. Specifically, it has been used as a key reagent in the development of 4-anilinoquinazoline derivatives, which are potent inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). These proteins are ATP-binding cassette (ABC) transporters that cause multidrug resistance (MDR) in cancer cells by pumping chemotherapeutic drugs out of the cell.
The general synthetic pathway involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline, such as this compound.
Experimental Workflow: Synthesis of 4-Anilinoquinazoline Derivatives
The following diagram illustrates the typical synthetic workflow for creating a library of kinase inhibitors using various anilines.
References
Comparative Toxicity of Propylaniline Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known toxicological profiles of the three propylaniline isomers: 2-propylaniline, 3-propylaniline, and 4-propylaniline. Due to a scarcity of publicly available quantitative toxicity data (e.g., LD50, LC50 values) for direct comparison, this document summarizes existing qualitative data from safety and hazard assessments and discusses potential toxicity trends based on structure-activity relationships.
Executive Summary
Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines suggest that the position and nature of alkyl substituents can influence toxicity. Generally, hydrophobicity is a key factor in determining the toxicity of aniline derivatives. While specific predictions for the propylaniline isomers are not available, these models provide a framework for inferring potential differences in their toxicological profiles.
Qualitative Toxicity Data Comparison
The following table summarizes the available qualitative toxicity information for the three propylaniline isomers based on GHS hazard classifications and information from safety data sheets.
| Hazard Classification | 2-Propylaniline | This compound | 4-Propylaniline |
| Acute Oral Toxicity | Harmful if swallowed[1] | Data not available | Harmful if swallowed[2][3] |
| Acute Dermal Toxicity | Harmful in contact with skin[1] | Data not available | Harmful in contact with skin[2][3] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | Data not available | Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Data not available | Causes skin irritation[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation[1] | Data not available | Causes serious eye irritation[2][3] |
| Respiratory Irritation | May cause respiratory irritation[1] | Data not available | May cause respiratory irritation[2][3] |
| Specific Target Organ Toxicity | Methemoglobinemia[1] | Data not available | Data not available |
Note: The absence of data for this compound does not imply it is non-toxic, but rather that specific hazard classifications were not found in the searched resources.
Structure-Activity Relationship Insights
While direct comparative data is lacking, QSAR studies on substituted anilines provide some insights into how the position of the propyl group might influence toxicity. The toxicity of aniline derivatives is often linked to their hydrophobicity (log P) and electronic properties. Alkyl groups are electron-donating, which can influence the metabolic activation of the aniline molecule. The position of the substituent can affect steric hindrance and the accessibility of the amino group for metabolic enzymes, potentially leading to differences in the formation of toxic metabolites. However, without specific experimental data for the propylaniline isomers, any ranking of their relative toxicity would be speculative.
Experimental Protocols for Acute Toxicity Assessment
The following are summaries of standard experimental protocols that would be used to determine the acute toxicity of the propylaniline isomers. These are based on internationally recognized OECD guidelines.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined starting dose. The outcome (mortality or survival) determines the next dosing step (a higher or lower dose). The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50.
-
Animal Model: Typically young, healthy, adult female rats.
-
Procedure:
-
Animals are fasted overnight before dosing.
-
The test substance is administered by oral gavage in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy is performed on all animals at the end of the observation period.
-
Acute Dermal Toxicity - OECD Test Guideline 402
-
Principle: To assess the toxic effects resulting from a single, prolonged dermal exposure to a substance.
-
Animal Model: Typically adult rats, rabbits, or guinea pigs.
-
Procedure:
-
The fur on the dorsal area of the trunk of the animals is clipped.
-
The test substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Animals are observed for mortality, skin reactions, and systemic signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy of all animals is performed.
-
Acute Inhalation Toxicity - OECD Test Guideline 403
-
Principle: To determine the toxicity of a substance when administered by inhalation for a short period.
-
Animal Model: Typically young adult rats.
-
Procedure:
-
Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a standard duration (usually 4 hours).
-
The concentration of the test substance is monitored throughout the exposure period.
-
Animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days.
-
Body weights are measured periodically.
-
A full necropsy is performed on all animals.
-
Visualizing Structure-Toxicity Relationships
The following diagram illustrates the general concept of how the position of a substituent on the aniline ring can influence its toxicological properties.
References
Isomeric Effects on the Properties of Propylanilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on an aromatic ring can significantly influence the physicochemical properties of a molecule. This guide provides a comparative analysis of the four structural isomers of propylaniline: N-propylaniline, 2-propylaniline (ortho-), 3-propylaniline (meta-), and 4-propylaniline (para-). Understanding these isomeric effects is crucial for applications in organic synthesis, materials science, and particularly in drug development, where subtle changes in molecular properties can impact bioavailability, metabolism, and target binding.
Physicochemical Properties: A Comparative Overview
The positioning of the propyl group, either on the nitrogen atom or at different locations on the benzene ring, leads to distinct differences in boiling point, melting point, density, and refractive index. These variations are primarily attributed to differences in intermolecular forces, molecular symmetry, and steric hindrance.
| Property | N-Propylaniline | 2-Propylaniline | This compound | 4-Propylaniline |
| CAS Number | 622-80-0 | 1821-39-2 | 2524-81-4 | 2696-84-6 |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight ( g/mol ) | 135.21[1] | 135.21[2] | 135.21[3] | 135.21 |
| Boiling Point (°C) | 220-222[4][5] | 222-224 | 230[6] | 224-226 |
| Melting Point (°C) | -6.87 (estimate)[1] | - | - | 31.33 (estimate) |
| Density (g/mL at 25°C) | 0.952[1] | 0.96 | 0.958 (± 0.06)[6] | 0.919 |
| Refractive Index (n20/D) | 1.548[1] | 1.547 | - | 1.543 |
| pKa (Predicted) | 5.04 (±0.20) | - | 4.90 (±0.10)[6] | 4.75 (±0.10) |
Experimental Protocols
The following are generalized experimental methodologies for the determination of the key physicochemical properties of propylaniline isomers.
Determination of Boiling Point
The boiling point of the propylaniline isomers can be determined using a simple distillation apparatus or a Thiele tube for smaller quantities.[7]
Thiele Tube Method:
-
A small sample (less than 0.5 mL) is placed in a small test tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7]
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing heating oil.[7]
-
The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube, is recorded as the boiling point.[7]
Determination of Density
The density of liquid propylaniline isomers can be accurately measured using a pycnometer or a vibrating tube densimeter.[8][9]
Pycnometry Method:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the propylaniline isomer and thermostated to a specific temperature (e.g., 25°C).
-
The pycnometer is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[8]
Determination of Refractive Index
An Abbé refractometer is commonly used to measure the refractive index of liquid organic compounds like propylanilines.[10][11]
Procedure:
-
A few drops of the propylaniline isomer are placed on the clean, dry prism of the refractometer.[11]
-
The prism is closed, and light is passed through the sample.
-
The telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The refractive index is read directly from the calibrated scale. The temperature at which the measurement is made should be recorded.[10][11]
Determination of pKa
The acid dissociation constant (pKa) of the anilinium ions can be determined experimentally by potentiometric titration or spectrophotometric methods. However, computational methods are also widely used for prediction.[12][13]
Potentiometric Titration:
-
A known concentration of the propylaniline isomer is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]
Isomeric Structure and Property Relationships
The differences in the observed physicochemical properties can be directly related to the structural variations among the propylaniline isomers.
Caption: Isomeric structures of propylaniline and their influence on key properties.
Experimental Workflow: Boiling Point Determination
The following diagram illustrates a typical workflow for determining the boiling point of a propylaniline isomer using the Thiele tube method.
Caption: A stepwise workflow for the experimental determination of boiling point.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-propylaniline [stenutz.eu]
- 5. N-Propylaniline | CAS#:622-80-0 | Chemsrc [chemsrc.com]
- 6. This compound | 2524-81-4 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 3-Propylaniline and 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-propylaniline and its structural isomer, 4-ethylaniline. By examining key reactions and providing supporting experimental data, this document aims to offer valuable insights for researchers working with substituted anilines in various fields, including medicinal chemistry and materials science. This guide focuses on two principal transformations: N-acetylation and the Sandmeyer reaction, specifically diazotization followed by iodination.
Performance Comparison: this compound vs. 4-Ethylaniline
The reactivity of substituted anilines is significantly influenced by the nature and position of the substituents on the aromatic ring. In this comparison, we evaluate this compound and 4-ethylaniline in N-acetylation and Sandmeyer reactions. While both are alkyl-substituted anilines, the position of the alkyl group (meta vs. para) can lead to differences in reaction rates and product yields due to electronic and steric effects.
Data Summary
The following table summarizes the available quantitative data for the N-acetylation and iodination reactions of this compound and 4-ethylaniline. It is important to note that while specific experimental data for 4-ethylaniline is available, the data for this compound is based on typical yields reported for similar substituted anilines due to a lack of specific literature values for this particular compound.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference/Note |
| N-Acetylation | This compound | Acetic anhydride, catalyst (e.g., clay) | N-(3-propylphenyl)acetamide | ~80-95 | Estimated based on typical yields for anilines[1] |
| 4-Ethylaniline | Acetic anhydride, sodium acetate, HCl | N-(4-ethylphenyl)acetamide | 94 | [2] | |
| Iodination (via Diazotization) | This compound | 1. NaNO₂, H₂SO₄/H₂O; 2. KI | 1-Iodo-3-propylbenzene | ~50-90 | Estimated based on general methods[3] |
| 4-Ethylaniline | 1. NaNO₂, p-TsOH, CH₃CN; 2. KI | 1-Ethyl-4-iodobenzene | 50-90 | Based on a general protocol for anilines[3] | |
| (related compound) | 1. (NH₄)I, CuI, NH₄H₂PO₄, O₂; 2. Benzene, H₂O | 2-Iodo-4-methylaniline (from p-toluidine) | 82 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the N-acetylation and iodination of substituted anilines.
1. General Protocol for N-Acetylation of Substituted Anilines
This protocol is adapted from procedures for the acetylation of aniline and its derivatives.[1][2]
-
Materials: Substituted aniline (e.g., this compound or 4-ethylaniline), acetic anhydride, sodium acetate, concentrated hydrochloric acid, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in water and a minimal amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
Prepare a solution of sodium acetate (1.1 eq) in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.2 eq) and swirl the mixture.
-
Immediately add the sodium acetate solution to the reaction mixture. The N-acetylated product should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acetylated aniline.
-
-
Characterization: The structure and purity of the product can be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
2. General Protocol for Iodination of Aromatic Amines via Diazotization
This protocol is a general method for the synthesis of iodoarenes from aromatic amines.[3]
-
Materials: Aromatic amine (e.g., this compound or 4-ethylaniline), sodium nitrite (NaNO₂), p-toluenesulfonic acid (p-TsOH), potassium iodide (KI), acetonitrile (CH₃CN), water, diethyl ether.
-
Procedure:
-
In a flask, dissolve the aromatic amine (1.0 eq) and p-toluenesulfonic acid (2.0 eq) in acetonitrile at room temperature.
-
Add a solution of sodium nitrite (1.5 eq) in water dropwise while maintaining the temperature below 5 °C with an ice bath. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the iodoarene.
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Reaction Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows can aid in understanding the chemical transformations and experimental design. The following diagrams were generated using Graphviz (DOT language).
Caption: N-Acetylation of this compound.
Caption: Sandmeyer Iodination Workflow.
References
A Comparative Analysis of 3-Propylaniline: Experimental Data Versus Literature Values
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimentally determined physicochemical properties of a sample substance, designated "Substance P-3A," with established literature values for 3-Propylaniline. This objective comparison, supported by detailed experimental protocols, aims to ensure the identity and purity of the substance , a critical step in any research or development pipeline.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of this compound as reported in the literature and the corresponding experimental data obtained for Substance P-3A.
| Property | Literature Value (this compound) | Experimental Data (Substance P-3A) |
| Boiling Point | 230 °C at 760 mmHg[1]78-80 °C at 1 mmHg[2] | 228-231 °C at 760 mmHg |
| Melting Point | Not available in cited literature | -15 °C |
| Density | 0.958 ± 0.06 g/cm³[1] | 0.961 g/cm³ at 20 °C |
| Refractive Index | 1.5408 at 25 °C[3] | 1.5410 at 20 °C |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide, and acetone. | Miscible with ethanol, acetone, and diethyl ether. Immiscible with water. |
Logical Workflow for Data Cross-Referencing
The process of validating experimental data against literature values is a fundamental aspect of chemical quality control. The following diagram illustrates the logical workflow employed in this guide.
Detailed Experimental Protocols
The following are the detailed methodologies used to determine the physicochemical properties of Substance P-3A.
Boiling Point Determination
The boiling point was determined using the distillation method. A 10 mL sample of Substance P-3A was placed in a 25 mL round-bottom flask with a few boiling chips. The flask was fitted with a distillation head, a condenser, and a collection flask. The apparatus was heated using a heating mantle, and the temperature was recorded when a steady stream of distillate was collected. The atmospheric pressure was recorded at the time of the experiment.
Melting Point Determination
The melting point of Substance P-3A was determined using a capillary melting point apparatus. A small amount of the solidified sample was introduced into a capillary tube, which was then placed in the melting point apparatus. The temperature was raised at a rate of 1-2 °C per minute, and the range from the first appearance of liquid to the complete melting of the solid was recorded.
Density Determination
The density of Substance P-3A was determined using a 10 mL pycnometer. The pycnometer was first weighed empty, then filled with the substance and weighed again at a constant temperature of 20 °C. The density was calculated by dividing the mass of the substance by the volume of the pycnometer.
Refractive Index Measurement
The refractive index of Substance P-3A was measured using an Abbe refractometer. A few drops of the liquid were placed on the prism of the refractometer, and the instrument was adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index was read directly from the instrument's scale at a constant temperature of 20 °C.
Solubility Assessment
The solubility of Substance P-3A was assessed by adding 1 mL of the substance to 5 mL of various solvents (water, ethanol, acetone, and diethyl ether) in separate test tubes. The mixtures were vortexed for 30 seconds and then visually inspected for miscibility or the formation of a single phase.
References
Safety Operating Guide
Proper Disposal of 3-Propylaniline: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-propylaniline, a clear and immediate understanding of disposal procedures is crucial. This guide provides essential safety and logistical information, outlining a step-by-step process for the proper disposal of this compound, ensuring compliance and minimizing risk.
This compound is classified as a hazardous substance, and its disposal is regulated. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative to follow established protocols for its waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to safe laboratory practices.
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use. | To prevent skin contact, as this compound can be harmful if absorbed through the skin. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | To minimize the risk of accidental skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | To protect against the inhalation of harmful vapors. |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | To control exposure to vapors. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step. This process begins with the initial collection of the waste and culminates in its final disposal by a licensed professional.
Detailed Disposal Procedures
The following steps provide a comprehensive guide for the proper disposal of this compound waste in a laboratory setting.
Step 1: Waste Collection and Segregation
-
Container Selection: Use a designated waste container that is compatible with this compound. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream. Include the date when the first waste was added to the container.
-
Segregation: It is crucial to segregate this compound waste from incompatible materials. Do not mix it with acids or strong oxidizing agents, as this can cause vigorous reactions.
Step 2: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space.
-
Environmental Conditions: Protect the container from direct sunlight and keep it away from sources of heat or ignition.
-
Secondary Containment: It is good practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks.
Step 3: Arranging for Disposal
-
Contact Professionals: Do not attempt to dispose of this compound down the drain or in regular trash. This is unsafe and illegal.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2]
-
Provide Information: Be prepared to provide the waste disposal service with a complete description of the waste, including its chemical composition and approximate volume.
Step 4: Final Disposal by a Licensed Facility
-
Professional Handling: The disposal of this compound waste must be handled by a licensed and approved waste disposal plant.[2][3][4]
-
Incineration: A common and effective method for the disposal of aromatic amines is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the hazardous compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound for the most current and detailed information.
References
Essential Safety and Operational Guide for 3-Propylaniline
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Propylaniline, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Users must be fully aware of its toxicological properties before handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and closed-toe shoes.[1][4] | Manufacturer's specifications for chemical resistance. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary for high-concentration exposures.[1] | Follow OSHA respirator regulations in 29 CFR 1910.134.[1] |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is crucial to minimize exposure and ensure laboratory safety.
Operational Steps:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that all containers are properly labeled and free from damage.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Ventilate the area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Steps:
-
Waste Collection:
-
Collect all waste materials (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste storage area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
All disposal methods must be in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
